Bevonium metilsulfate
Description
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
(1,1-dimethylpiperidin-1-ium-2-yl)methyl 2-hydroxy-2,2-diphenylacetate;methyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28NO3.CH4O4S/c1-23(2)16-10-9-15-20(23)17-26-21(24)22(25,18-11-5-3-6-12-18)19-13-7-4-8-14-19;1-5-6(2,3)4/h3-8,11-14,20,25H,9-10,15-17H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKJGGRSAVLXTE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCCC1COC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C.COS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
33371-53-8 (Parent), 75-93-4 (Parent) | |
| Record name | Bevonium metilsulfate [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005205823 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3046615 | |
| Record name | Bevonium metilsulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5205-82-3 | |
| Record name | Bevonium methyl sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5205-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bevonium metilsulfate [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005205823 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bevonium metilsulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bevonium metilsulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.638 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BEVONIUM METILSULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UWC15E373Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Deep Dive: Bevonium Metilsulfate Mechanism of Action
Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, and Drug Development Professionals Subject: Pharmacodynamics, Molecular Mechanism, and Experimental Validation of Bevonium Metilsulfate
Executive Technical Summary
Bevonium metilsulfate is a quaternary ammonium anticholinergic agent that functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). Unlike tertiary amines (e.g., atropine), its permanent positive charge prevents significant penetration of the blood-brain barrier (BBB), conferring high peripheral selectivity. Its primary therapeutic utility lies in the inhibition of M3-mediated smooth muscle contraction in the gastrointestinal, biliary, and urogenital tracts.
This guide details the molecular causality of Bevonium’s action, the signal transduction pathways it disrupts, and the rigorous experimental frameworks required to validate its pharmacodynamic profile in a research setting.
Molecular Pharmacology & Structure-Activity Relationship (SAR)
Chemical Basis of Peripheral Selectivity
The defining feature of Bevonium is the methylsulfate salt of a quaternary ammonium cation.
-
Quaternary Nitrogen: The nitrogen atom is covalently bonded to four carbon groups, maintaining a permanent positive charge independent of physiological pH.
-
Lipophobicity: This charge drastically reduces lipid solubility, effectively excluding the molecule from the Central Nervous System (CNS).
-
Receptor Interaction: The cationic head mimics the quaternary nitrogen of acetylcholine (ACh), allowing it to anchor into the orthosteric binding site of the muscarinic receptor via ionic interaction with a conserved aspartate residue (Asp111 in M1, Asp147 in M3).
Receptor Binding Dynamics
Bevonium acts as a competitive antagonist . It binds reversibly to the orthosteric site, preventing the endogenous ligand (ACh) from activating the receptor.
| Parameter | Characteristic |
| Binding Type | Reversible, Competitive |
| Primary Targets | M1, M2, M3 Muscarinic Receptors (Non-subtype selective binding, functionally M3 selective in smooth muscle) |
| Kinetic Effect | Increases the |
| Maximal Response ( | Unchanged (Surmountable by increasing agonist concentration) |
Physiological Mechanism: Signal Transduction Blockade
The clinical efficacy of Bevonium stems from its blockade of the M3 receptor on smooth muscle cells. The M3 subtype is coupled to the
The M3-Gq-PLC Pathway
Under normal physiological conditions, ACh binds M3, causing a conformational change that activates Phospholipase C (PLC). Bevonium sterically hinders this interaction, silencing the downstream cascade.
Pathway Visualization:
Figure 1: Mechanism of M3 receptor antagonism by Bevonium. The red line indicates the competitive blockade preventing the Gq-mediated calcium release cascade.
Experimental Validation Framework
To scientifically validate Bevonium's mechanism as a competitive antagonist, two core assays are recommended: the Ex Vivo Organ Bath (functional) and Radioligand Binding (affinity).
Protocol A: Ex Vivo Organ Bath Assay
This is the "gold standard" for assessing antispasmodic activity. It measures the functional output (contraction) of a tissue in response to agonists and antagonists.
Target Tissue: Guinea Pig Ileum (High density of M3 receptors).
Step-by-Step Methodology:
-
Tissue Preparation:
-
Sacrifice guinea pig via cervical dislocation (adhering to IACUC guidelines).
-
Rapidly excise the ileum (10-20 cm proximal to the ileocecal junction).
-
Flush lumen with Tyrode’s solution. Cut into 2-cm segments.
-
-
Mounting:
-
Suspend segment in an organ bath containing Tyrode’s solution at 37°C, aerated with carbogen (95%
, 5% ). -
Attach one end to a fixed hook and the other to an isometric force transducer.
-
Apply 1g resting tension and equilibrate for 60 minutes, washing every 15 minutes.
-
-
Agonist Control Curve:
-
Add cumulative concentrations of Acetylcholine (
to ). -
Record tension until plateau is reached for each concentration.
-
Wash tissue until baseline tension is restored.
-
-
Antagonist Incubation:
-
Add Bevonium metilsulfate at a fixed concentration (e.g.,
) to the bath. -
Incubate for 20 minutes to reach equilibrium.
-
-
Experimental Curve:
-
Repeat the cumulative ACh dose-response curve in the presence of Bevonium.
-
Repeat steps 4-5 with increasing concentrations of Bevonium (
, ).
-
Experimental Workflow Diagram:
Figure 2: Workflow for validating competitive antagonism using an isolated organ bath preparation.
Protocol B: Radioligand Binding Assay
Used to determine the binding affinity (
-
Ligand:
-N-Methylscopolamine ( -NMS) - a non-selective muscarinic antagonist. -
Source: CHO cells stably expressing human M3 receptors.
-
Method:
-
Incubate membrane preparations with a fixed concentration of
-NMS (~ ). -
Add increasing concentrations of non-labeled Bevonium (
to ). -
Filter through GF/B glass fiber filters to separate bound from free ligand.
-
Measure radioactivity via liquid scintillation counting.
-
Calculate
and convert to using the Cheng-Prusoff equation.
-
Data Interpretation & Analysis
The Schild Plot
To confirm Bevonium is a competitive antagonist, the data from the organ bath must be analyzed using a Schild Plot.
-
Calculate Dose Ratios (DR):
-
Plot: Log(DR - 1) on the Y-axis vs. -Log[Bevonium] on the X-axis.
-
Criteria for Competitive Antagonism:
-
Linearity: The relationship must be linear.
-
Slope: The slope should be approximately 1.0.
-
X-Intercept: The X-intercept gives the
value, which represents the affinity of the antagonist.
-
Expected Results Table
| Parameter | Control (ACh Only) | Bevonium ( | Bevonium ( | Interpretation |
| Potency of ACh decreases (Right shift) | ||||
| 100% | 100% | 100% | Efficacy is maintained (Surmountable) | |
| Slope | 1.0 | 1.0 | 1.0 | Parallel shift indicates competitive binding |
References
-
StatPearls [Internet]. (2025). Muscarinic Antagonists. Treasure Island (FL): StatPearls Publishing. Available from: [Link]
-
Broadley, K. J., & Kelly, D. R. (2001). Muscarinic Receptor Agonists and Antagonists. Molecules, 6(3), 142-193. Available from: [Link]
-
Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological Reviews, 50(2), 279-290. Available from: [Link][1]
-
Arunlakshana, O., & Schild, H. O. (1959). Some quantitative uses of drug antagonists. British Journal of Pharmacology and Chemotherapy, 14(1), 48–58. (Foundational reference for Schild Analysis). Available from: [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 31800, Bevonium. Available from: [Link]
Sources
Technical Guide: Cholinergic Receptor Subtypes Affected by Bevonium Metilsulfate
Executive Summary
Bevonium metilsulfate is a quaternary ammonium anticholinergic agent primarily utilized for its potent antispasmodic effects on the gastrointestinal and biliary tracts. Unlike tertiary amine antimuscarinics (e.g., atropine), Bevonium’s charged quaternary structure strictly limits its passage across the blood-brain barrier (BBB), thereby isolating its pharmacodynamic activity to the peripheral nervous system.
This guide provides a technical deep-dive into the receptor pharmacology of Bevonium metilsulfate. It elucidates the molecular mechanism of action, specifically its competitive antagonism at peripheral muscarinic subtypes (M3 and M2), and details the experimental frameworks required to validate its receptor affinity and functional selectivity.
Chemical & Pharmacokinetic Grounding
To understand the receptor interaction profile of Bevonium, one must first appreciate its structural constraints.
-
Chemical Class: Quaternary Ammonium Derivative (Benzilic acid ester).
-
Key Structural Feature: The permanent positive charge on the nitrogen atom renders the molecule highly hydrophilic and lipophobic.
-
Pharmacokinetic Consequence:
-
CNS Exclusion: Inability to cross the lipid-rich blood-brain barrier prevents blockade of central M1, M4, and M5 receptors, minimizing cognitive side effects (e.g., confusion, hallucinations).
-
Peripheral Concentration: High local concentrations in the gastrointestinal lumen and systemic circulation allow for targeted blockade of visceral smooth muscle receptors.
-
Pharmacodynamics: Receptor Subtype Selectivity
Bevonium metilsulfate acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). While it is functionally selective for the gastrointestinal tract due to pharmacokinetics, its molecular binding profile is relatively non-selective among the muscarinic subtypes, with a primary therapeutic interface at the M3 receptor.
The Primary Target: M3 Muscarinic Receptor
-
Location: Smooth muscle cells of the gastrointestinal tract, biliary tract, and ureter; exocrine glands.
-
Signaling Pathway:
protein-coupled. -
Mechanism of Action:
-
Under normal physiological conditions, Acetylcholine (ACh) binds M3.
-
This activates the
protein, stimulating Phospholipase C (PLC). -
PLC hydrolyzes
into and Diacylglycerol (DAG). -
triggers
release from the sarcoplasmic reticulum, leading to smooth muscle contraction (spasm).
-
-
Bevonium Effect: Blockade of the M3 receptor prevents the
-mediated calcium surge, resulting in smooth muscle relaxation (spasmolysis).
The Off-Target: M2 Muscarinic Receptor
-
Location: Cardiac tissue (Sinoatrial and Atrioventricular nodes).
-
Signaling Pathway:
protein-coupled. -
Mechanism: M2 activation normally inhibits Adenylyl Cyclase, reducing cAMP and slowing heart rate (parasympathetic tone).
-
Bevonium Effect: Blockade of M2 disinhibits the heart, potentially leading to tachycardia . This is a dose-dependent side effect common to the class.
The Excluded Target: M1 Muscarinic Receptor
-
Location: CNS (Cortex, Hippocampus), Gastric Parietal Cells, Autonomic Ganglia.
-
Bevonium Effect:
-
CNS: Negligible occupancy due to BBB impermeability.
-
Periphery: Potential blockade of ganglionic M1 receptors may contribute to reduced gastric acid secretion, though this is secondary to the M3 antispasmodic effect.
-
Comparative Binding Data (Class Inference)
While specific
| Receptor Subtype | Primary Tissue | Signaling | Bevonium Affinity | Clinical Consequence |
| M1 | CNS, Ganglia | High (Peripheral only) | Reduced gastric secretion; No CNS effects. | |
| M2 | Heart | High | Tachycardia (Adverse Event). | |
| M3 | Smooth Muscle | High (Therapeutic) | Antispasmodic / Muscle Relaxation. | |
| M4/M5 | CNS | Inaccessible | None. |
Mechanistic Visualization
The following diagram illustrates the molecular pathway of M3 receptor blockade by Bevonium in smooth muscle cells.
Caption: Figure 1: Competitive antagonism of ACh at the M3 receptor by Bevonium prevents the IP3-Ca2+ signaling cascade, resulting in smooth muscle relaxation.
Experimental Validation Protocols
To rigorously validate the receptor subtype affinity and functional potency of Bevonium metilsulfate, the following experimental workflows are recommended. These protocols ensure data integrity through proper controls and self-validating steps.
In Vitro Radioligand Binding Assay (Affinity)
Objective: Determine the equilibrium dissociation constant (
Protocol:
-
Cell Line Generation: Transfect CHO-K1 cells to stably express human recombinant M1, M2, and M3 receptors individually.
-
Membrane Preparation: Harvest cells, homogenize in ice-cold HEPES buffer, and centrifuge to isolate membrane fractions.
-
Radioligand Selection: Use
-N-Methylscopolamine (NMS) as the non-selective high-affinity radioligand. -
Competition Binding:
-
Incubate membrane aliquots with a fixed concentration of
-NMS ( nM) and varying concentrations of Bevonium ( to M). -
Controls: Use Atropine (non-selective) and subtype-selective antagonists (Pirenzepine for M1, Methoctramine for M2, 4-DAMP for M3) to validate receptor identity.
-
-
Data Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Functional Organ Bath Assay (Efficacy)
Objective: Quantify the
Protocol:
-
Tissue Isolation:
-
M3 Model: Guinea pig ileum (smooth muscle contraction).
-
M2 Model: Guinea pig left atria (electrically paced).[1]
-
-
Setup: Mount tissues in organ baths containing Krebs-Henseleit solution at 37°C, aerated with carbogen.
-
Agonist Challenge: Construct cumulative concentration-response curves (CRC) for Carbachol (muscarinic agonist) in the absence of Bevonium.
-
Antagonist Incubation: Incubate tissues with increasing fixed concentrations of Bevonium (e.g., 10 nM, 100 nM, 1 µM) for 30 minutes.
-
Re-challenge: Repeat Carbachol CRC. Observe the rightward shift in the curve.[2][3]
-
Schild Analysis: Plot
vs. . The X-intercept gives the value. A slope of 1.0 indicates competitive antagonism.
Clinical Implications & Safety Profile
The receptor interaction profile directly dictates the clinical safety window.
-
Antispasmodic Efficacy (M3): Highly effective for biliary colic, ureteral spasms, and functional dyspepsia due to direct smooth muscle relaxation.
-
Adverse Events (M2 & M3 Off-target):
-
Dry Mouth (Xerostomia): Blockade of M3 receptors in salivary glands (highly sensitive).
-
Tachycardia: Blockade of M2 receptors in the heart.
-
Urinary Retention: Blockade of M3 receptors in the detrusor muscle.
-
-
Safety Advantage: The lack of BBB penetration renders Bevonium superior to Atropine for elderly patients or those prone to delirium, as it avoids central anticholinergic toxicity.
References
-
StatPearls [Internet]. (2025). Muscarinic Antagonists.[2][3][4][5][6][7][8] Treasure Island (FL): StatPearls Publishing. Available at: [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 31800, Bevonium.[9] Available at: [Link]
-
Eglen, R. M., et al. (1996). Muscarinic receptor subtypes: pharmacology and therapeutic potential. Trends in Pharmacological Sciences. (Contextualizing M3 selectivity). Available at: [Link]
-
Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological Reviews. Available at: [Link]
-
Takahashi, T., et al. (1994). Effect of Ba 679 BR, a novel long-acting anticholinergic agent, on cholinergic neurotransmission in guinea pig and human airways. (Methodology for M1/M2/M3 characterization). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Different agonist binding properties of M1 and M2 muscarinic receptors in calf brain cortex membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Different agonist binding properties of M1 and M2 muscarinic receptors in calf brain cortex membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of selective M3 and nonselective muscarinic receptor antagonists on gastrointestinal transit and bowel habits in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. Binding and functional profiles of the selective M1 muscarinic receptor antagonists trihexyphenidyl and dicyclomine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Discovery of a muscarinic M3 receptor antagonist with high selectivity for M3 over M2 receptors among 2-[(1S,3S)-3-sulfonylaminocyclopentyl]phenylacetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GSRS [gsrs.ncats.nih.gov]
A Technical Guide to the Contrasting Worlds of Bevonium Metilsulfate: In Vitro and In Vivo Effects
This guide provides an in-depth technical exploration of Bevonium metilsulfate, a quaternary ammonium antimuscarinic agent. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a causal analysis of why and how the in vitro and in vivo pharmacological profiles of this compound are expected to differ. We will delve into the core mechanisms of action, standard experimental protocols, and the critical interpretation of data that bridges the gap between the controlled environment of the laboratory bench and the complex biological system of a living organism.
Foundational Pharmacology of Bevonium Metilsulfate
Bevonium metilsulfate is a synthetic anticholinergic drug characterized by a quaternary ammonium structure. This chemical feature is central to its pharmacological profile, dictating both its mechanism of action and its pharmacokinetic properties. As a muscarinic acetylcholine receptor antagonist, Bevonium metilsulfate competes with the endogenous neurotransmitter acetylcholine (ACh) at muscarinic receptors, thereby inhibiting parasympathetic nerve stimulation.[1][2] This action is particularly relevant in the smooth muscle of the gastrointestinal tract, where it leads to a reduction in motility and spasm, the basis for its clinical application as an antispasmodic.[3][4]
The permanent positive charge of the quaternary ammonium group, however, renders the molecule highly polar and limits its lipid solubility. This has profound implications for its absorption and distribution in a biological system, a key point of divergence between in vitro and in vivo observations.
The Controlled Environment: In Vitro Assessment of Antimuscarinic Activity
In vitro studies offer a reductionist approach, allowing for the precise characterization of a drug's direct effects on a specific biological target in a controlled setting. For Bevonium metilsulfate, the primary in vitro model is the isolated organ bath.[3][4]
The Isolated Organ Bath: A Window into Direct Receptor Antagonism
The isolated organ bath is a classic pharmacological technique that allows for the measurement of tissue contraction and relaxation in response to chemical stimuli.[3] For assessing the antispasmodic effects of Bevonium metilsulfate, a section of smooth muscle, typically from the guinea pig or rat ileum, is suspended in a temperature-controlled bath containing a physiological salt solution and aerated with carbogen (95% O2, 5% CO2).
dot
Caption: A simplified workflow for an in vitro isolated organ bath experiment.
Experimental Protocol: Determination of pA2 Value
-
Tissue Preparation: A segment of guinea pig ileum is isolated and mounted in an organ bath containing Krebs-Henseleit solution at 37°C, bubbled with 95% O2 and 5% CO2.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension of 1g for 60 minutes, with the bath solution being replaced every 15 minutes.
-
Control Dose-Response Curve: Cumulative concentrations of acetylcholine (ACh) are added to the bath to obtain a control dose-response curve for contraction.
-
Antagonist Incubation: The tissue is washed, and after a recovery period, a known concentration of Bevonium metilsulfate is added to the bath and allowed to incubate for a predetermined time (e.g., 20 minutes).
-
Challenge Dose-Response Curve: In the presence of Bevonium metilsulfate, a second cumulative dose-response curve for ACh is generated.
-
Data Analysis: The rightward shift of the ACh dose-response curve in the presence of Bevonium metilsulfate is used to calculate the pA2 value, a measure of the antagonist's affinity for the receptor.
Interpreting In Vitro Data: Potency and Mechanism
| Anticholinergic Agent | Tissue | pA2 Value (Mean ± SEM) |
| Atropine | Goat Ileum | 9.59 ± 0.022 |
| Dicyclomine | Goat Ileum | 8.92 ± 0.237 |
| Valethamate | Goat Ileum | 9.04 ± 0.227 |
| Hyoscine | Goat Ileum | 9.09 ± 0.022 |
Data adapted from a study on goat ileum, which can be used as a comparative reference.
It is anticipated that Bevonium metilsulfate would exhibit a pA2 value in a similar range, demonstrating its direct antagonistic effect at the muscarinic receptor. Furthermore, the nature of the shift in the dose-response curve can indicate the type of antagonism (e.g., competitive vs. non-competitive).
The Complexity of the Whole Organism: In Vivo Assessment
In vivo studies introduce the complexities of a living system, including absorption, distribution, metabolism, and excretion (ADME), which are absent in in vitro models. These factors are particularly influential for a quaternary ammonium compound like Bevonium metilsulfate.
Animal Models for Gastrointestinal Antispasmodic Activity
To assess the in vivo efficacy of Bevonium metilsulfate, animal models that mimic aspects of gastrointestinal hypermotility or spasm are employed. A common model is the castor oil-induced diarrhea model in rodents.
dot
Caption: The influence of pharmacokinetics on the in vivo effects of Bevonium metilsulfate.
Synthesizing the Data: A Holistic View
The table below summarizes the key expected differences in the pharmacological assessment of Bevonium metilsulfate in vitro and in vivo.
| Parameter | In Vitro (Isolated Ileum) | In Vivo (Oral Administration) | Rationale for Difference |
| Primary Endpoint | pA2 (Receptor Affinity) | ED50 (Functional Effect) | In vitro measures direct drug-receptor interaction; in vivo measures a complex physiological response. |
| Drug Concentration | Precisely controlled in the organ bath | Variable and localized in the GI tract due to poor absorption | Pharmacokinetic factors (ADME) are absent in vitro. |
| Potency vs. Efficacy | High apparent potency due to direct access to receptors | Lower apparent efficacy due to limited bioavailability | A potent drug in vitro may show reduced effects in vivo if it cannot reach its target in sufficient concentrations. |
| Systemic Effects | Not applicable | Minimal due to poor absorption and limited distribution across membranes | The quaternary ammonium structure restricts systemic exposure. |
| Predictive Value | Excellent for mechanism of action at the receptor level | High for clinical efficacy in gastrointestinal disorders | Each model provides complementary information crucial for drug development. |
Conclusion: Two Sides of the Same Coin
The study of Bevonium metilsulfate's in vitro and in vivo effects provides a compelling case study in the importance of a multi-faceted approach to drug evaluation. In vitro assays, such as the isolated organ bath, are indispensable for elucidating the direct mechanism of action and quantifying the potency of the compound at its molecular target. However, these models cannot predict the behavior of the drug within the complex and dynamic environment of a living organism.
For a quaternary ammonium compound like Bevonium metilsulfate, the in vivo profile is largely shaped by its pharmacokinetic limitations, namely poor absorption and distribution. This results in a desirable therapeutic window where the drug can exert its intended antispasmodic effects locally in the gastrointestinal tract with minimal systemic side effects. Understanding the interplay between the inherent potency of the molecule and its journey through the body is paramount for the rational development and clinical application of such targeted therapies.
References
- Karzel K., Liedtke, R. K. (1989) Arzneim. Forsch./Drug Res. 39, 1487-1491.
- Evangelista S. (2004). Quaternary ammonium derivatives as spasmolytics for irritable bowel syndrome. Journal of clinical gastroenterology, 38(6 Suppl), S110–S114.
- Triantafillidis, J. K., & Malgarinos, G. (2014). The use of anti-spasmodics in the treatment of irritable bowel syndrome: focus on otilonium bromide. Annals of gastroenterology, 27(2), 104–110.
- Gerba, C. P. (2024). Quaternary Ammonium Disinfectants: Current Practices and Future Perspective in Infection Control: Review Article. Biomedical and Pharmacology Journal, 17(2).
- Hancox, J. C., Mitcheson, J. S., & Levi, A. J. (1998). Concise dictionary of pharmacological agents: properties and synonyms. British journal of pharmacology, 123(4), 803.
- Goyal, R. K. (2012). Practical pharmacology and clinical pharmacy. B.V.
- US Patent for Advanced drug development and manufacturing Patent (Patent Number EP 2 511 844 A2). (2012).
- US Patent for Preparation for the application of agents in mini-droplets Patent (Patent Number US 6,165,500 A). (2000).
-
Concise Dictionary Of Pharmacological Agents - Properties And Synonyms [PDF] [2hqeffejsea0]. (n.d.). VDOC.PUB. Retrieved January 31, 2026, from [Link]
- Advanced drug development and manufacturing. (n.d.). EP2511844A2. Google Patents.
-
(12) Patent Application Publication (10) Pub. No.: US 2011/0263526 A1. (2011, April 22). Googleapis.com. Retrieved January 31, 2026, from [Link]
Sources
Spasmolytic Properties of Bevonium Metilsulfate on Smooth Muscle
The following technical guide provides an in-depth analysis of the spasmolytic properties of Bevonium Metilsulfate. It is structured to serve as a rigorous experimental and mechanistic handbook for researchers in smooth muscle pharmacology.
Technical Monograph & Experimental Guide
Executive Summary
Bevonium metilsulfate (C₂₂H₂₈NO₃[1]·CH₃SO₄) is a quaternary ammonium anticholinergic agent derived from the benzilic acid ester class. Unlike tertiary amines (e.g., atropine), its permanent positive charge prevents blood-brain barrier (BBB) penetration, restricting its pharmacological activity to peripheral muscarinic receptors. This guide delineates the compound’s primary mechanism—competitive antagonism of M3 muscarinic receptors in smooth muscle—and provides a validated experimental framework for quantifying its spasmolytic efficacy (pA₂) relative to standard reference agents.
Chemical & Pharmacological Profile
Structural Determinants of Action
Bevonium metilsulfate is a methylsulfate salt of a quaternary ammonium derivative. Its pharmacological specificity is driven by two key structural features:
-
Quaternary Nitrogen: Confers high affinity for the anionic site of the muscarinic receptor while rendering the molecule lipophobic, preventing CNS entry.
-
Benzilic Acid Moiety: Provides steric bulk that occludes the receptor binding pocket, preventing the access of the endogenous agonist, Acetylcholine (ACh).
Mechanism of Action: The Signal Transduction Blockade
The primary spasmolytic effect occurs via the blockade of the Gq-protein coupled M3 muscarinic receptor pathway in smooth muscle cells (gastrointestinal, biliary, and urinary tracts).
Normal Physiology (Agonist Induced):
-
ACh binds M3 receptors.
-
Gq protein activation stimulates Phospholipase C (PLC).
-
PLC hydrolyzes PIP2 into IP3 and DAG.
-
IP3 triggers Ca²⁺ release from the Sarcoplasmic Reticulum (SR).
-
Ca²⁺ binds Calmodulin, activating Myosin Light Chain Kinase (MLCK).
-
Actin-Myosin cross-bridging
Contraction.
Bevonium Intervention: Bevonium acts as a competitive antagonist at the M3 receptor. By occupying the orthosteric binding site, it prevents the Gq-PLC cascade, thereby inhibiting the rise in intracellular Ca²⁺ and subsequent smooth muscle contraction.
Visualization: M3 Receptor Signaling Blockade
The following diagram illustrates the specific intervention point of Bevonium within the smooth muscle contraction pathway.
Figure 1: Mechanism of Action.[2] Bevonium competitively blocks ACh binding at M3 receptors, preventing the IP3-mediated calcium release cascade.
Experimental Validation: The Self-Validating Protocol
To scientifically verify the spasmolytic properties of Bevonium, a rigorous ex vivo organ bath assay is required. This protocol uses the Magnus method with Guinea Pig Ileum (GPI), the gold standard for muscarinic receptor assays due to its high density of M3 receptors.
Experimental Design: Differentiating Mechanisms
To confirm that Bevonium is a specific antimuscarinic and not a non-specific smooth muscle relaxant (like papaverine), the tissue must be challenged with different agonists:
-
Acetylcholine (ACh): Muscarinic agonist. (Bevonium should block this).
-
Histamine: H1 agonist. (Bevonium should have minimal/no effect).
-
Barium Chloride (BaCl₂): Direct smooth muscle depolarizer. (Bevonium should have minimal effect).
Protocol: Cumulative Dose-Response Assay
Materials:
-
Tissue: Distal ileum from Dunkin-Hartley guinea pigs (300-500g).
-
Buffer: Tyrode’s solution (aerated with 95% O₂ / 5% CO₂, pH 7.4).
-
Equipment: 4-channel Organ Bath system, Force Displacement Transducer, Chart Recorder/DAQ.
Step-by-Step Workflow:
-
Preparation: Sacrifice animal via cervical dislocation. Isolate 2 cm ileum segments. Mount in organ bath under 1g tension.
-
Equilibration: Wash tissue every 15 mins for 60 mins until baseline is stable.
-
Control Curve: Construct a cumulative concentration-response curve (CRC) for ACh (
M to M) until maximal contraction ( ) is reached. -
Washout: Wash until tension returns to baseline.
-
Incubation: Incubate tissue with Bevonium Metilsulfate (e.g.,
M) for 20 minutes. -
Test Curve: Construct a second ACh CRC in the presence of Bevonium.
-
Replication: Repeat with increasing concentrations of Bevonium (
M, M).
Data Analysis: Schild Plot & pA₂ Calculation
The potency of Bevonium is quantified by the pA₂ value (the negative logarithm of the molar concentration of antagonist that requires a 2-fold increase in agonist concentration to achieve the same response).
Calculation Logic:
-
Determine the Dose Ratio (DR) :
. -
Calculate Schild Regression : Plot
on the Y-axis vs. on the X-axis. -
Intercept: The X-intercept is the pA₂ .
-
Slope: A slope of 1.0 indicates competitive antagonism.
Visualization: Experimental Workflow
Figure 2: Workflow for determining pA₂ values using the Magnus organ bath method.
Comparative Efficacy & Data Interpretation
The following table summarizes the expected pharmacological profile of Bevonium compared to standard reference compounds.
| Parameter | Bevonium Metilsulfate | Atropine Sulfate | Papaverine |
| Class | Quaternary Ammonium | Tertiary Amine | Opium Alkaloid |
| Primary Target | Muscarinic Receptors (M3) | Muscarinic Receptors (Non-selective) | PDE / Ca²⁺ Channels |
| Mechanism | Competitive Antagonism | Competitive Antagonism | Non-specific Relaxation |
| CNS Penetration | Negligible (Charged) | High (Lipophilic) | Moderate |
| Spasmolytic Effect | Neurotropic (Receptor mediated) | Neurotropic | Musculotropic (Direct) |
| ACh Antagonism | Potent (Rightward Shift of CRC) | Potent | Weak / None |
| BaCl₂ Antagonism | Weak / None | Weak / None | Potent |
Interpretation of Results:
-
Rightward Shift: If Bevonium causes a parallel rightward shift of the ACh curve without suppressing the maximal response (
), it confirms competitive antagonism . -
Depression of
: If the maximal response decreases, it suggests a non-competitive or mixed mechanism (potentially involving calcium channel blockade at high doses).
Clinical & Translational Implications
Safety Profile (Peripheral vs. Central)
Because Bevonium is a quaternary ammonium compound, its toxicity profile is distinct from atropine.
-
Central: Minimal risk of "atropine madness" (hallucinations, delirium).
-
Peripheral: Dose-limiting side effects are extensions of its therapeutic mechanism: xerostomia (dry mouth), mydriasis (blurred vision), and tachycardia (M2 blockade in the heart).
Pharmacokinetics
-
Absorption: Poor and erratic oral absorption (typical of quaternary ions).
-
Excretion: Primarily renal excretion of the unchanged drug.
-
Therapeutic Window: Narrow; titration is often required to balance spasmolysis against anticholinergic side effects.
References
-
PubChem. (n.d.).[3][4] Bevonium metilsulfate (Compound).[1][3][4][5] National Library of Medicine. Retrieved January 31, 2026, from [Link]
-
Arunlakshana, O., & Schild, H. O. (1959). Some quantitative uses of drug antagonists.[6][7][8][9] British Journal of Pharmacology and Chemotherapy. (Seminal paper on pA2 calculation).
-
Grokipedia. (n.d.). Bevonium - Chemical Structure and Classification.[3] Retrieved January 31, 2026, from [Link]
-
National Institutes of Health (NIH). (n.d.). Antispasticity drugs: mechanisms of action. PubMed. Retrieved January 31, 2026, from [Link]
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Bevonium metilsulfate, (S)- | C23H31NO7S | CID 76970000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 7. A comparison of the central and peripheral antimuscarinic effects of atropine and methylatropine injected systemically and into the cerebral ventricles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of inhaled atropine sulphate and atropine methonitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative study of pA2 values of pirenzepine and atropine for guinea-pig gastric fundus and gastric smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Investigational Guide to Bevonium Metilsulfate as a Novel Therapeutic Candidate in Oncology
This technical guide provides a comprehensive framework for the preclinical evaluation of Bevonium metilsulfate, a known muscarinic acetylcholine receptor antagonist, as a potential therapeutic agent in cancer. While clinically investigated for gastrointestinal disorders, its mechanism of action presents a compelling, underexplored avenue for oncological intervention. This document outlines the scientific rationale, proposed mechanisms of action, and a detailed roadmap for a rigorous preclinical research program designed to assess its anti-cancer efficacy.
Introduction: The Cholinergic System and Cancer – An Emerging Therapeutic Axis
The autonomic nervous system, and specifically cholinergic signaling, is increasingly recognized as a significant modulator of the tumor microenvironment.[1][2] Acetylcholine (ACh), the primary neurotransmitter of this system, can act as an autocrine or paracrine growth factor for various cancer cells, promoting proliferation, migration, and angiogenesis.[1][3] This activity is mediated through cell surface receptors, namely the nicotinic and muscarinic acetylcholine receptors (mAChRs).
Multiple studies have demonstrated the overexpression of mAChRs in a range of malignancies, including breast, lung, colon, and pancreatic cancers.[4][5] The activation of these receptors, particularly the M3 subtype, has been shown to stimulate tumor growth.[4][5] Conversely, the use of muscarinic receptor antagonists has been demonstrated to inhibit tumor progression in preclinical models, suggesting a promising therapeutic strategy.[4][5][6]
Bevonium metilsulfate is a synthetic anticholinergic agent that functions as a muscarinic acetylcholine receptor antagonist, targeting multiple subtypes (CHRM1 through CHRM5).[7] Although its clinical development has focused on its antispasmodic properties, its pharmacological profile as a broad-spectrum muscarinic antagonist makes it a compelling candidate for repositioning in oncology.[7][8] This guide details the foundational science and a proposed investigational plan to rigorously evaluate this hypothesis.
Proposed Mechanism of Action: Inhibition of Pro-Tumorigenic Cholinergic Signaling
The central hypothesis is that Bevonium metilsulfate will exert anti-tumor effects by antagonizing mAChRs on cancer cells and within the tumor microenvironment, thereby disrupting downstream pro-proliferative and pro-survival signaling pathways. The binding of acetylcholine to muscarinic receptors, particularly the M3 receptor, can activate several oncogenic signaling cascades.[2][6]
The proposed inhibitory mechanism of Bevonium metilsulfate is multifaceted:
-
Inhibition of Cell Proliferation: By blocking the M3 receptor, Bevonium metilsulfate is hypothesized to attenuate the activation of downstream pathways such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/AKT signaling cascades, which are critical for cell cycle progression and proliferation.[6][9]
-
Induction of Apoptosis: Constitutive cholinergic signaling can promote cancer cell survival.[1] Antagonism of this signaling by Bevonium metilsulfate may lead to the downregulation of anti-apoptotic proteins and the induction of programmed cell death.
-
Reduction of Tumor Cell Migration and Invasion: Cholinergic signaling has been implicated in the regulation of cellular adhesion and motility.[10] By inhibiting these pathways, Bevonium metilsulfate could potentially reduce the metastatic potential of cancer cells.
The following diagram illustrates the proposed mechanism of action:
Caption: Proposed preclinical evaluation workflow for Bevonium metilsulfate.
Detailed Experimental Protocols
Phase 1: In-Vitro Evaluation
-
Objective: To assess the cytotoxic or cytostatic effects of Bevonium metilsulfate on a panel of human cancer cell lines with known muscarinic receptor expression profiles (e.g., colon, lung, pancreatic cancer cell lines).
-
Methodology:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of Bevonium metilsulfate (e.g., 0.1 µM to 100 µM) for 48-72 hours.
-
Assess cell viability using a colorimetric assay such as MTT or CCK-8.
-
Measure absorbance and calculate the percentage of viable cells relative to an untreated control.
-
-
Self-Validation: Include a positive control (e.g., a known cytotoxic agent like doxorubicin) and a vehicle control to ensure assay validity.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of Bevonium metilsulfate in sensitive cell lines.
-
Methodology:
-
Based on the initial screening, select a narrower range of concentrations around the estimated IC50.
-
Perform the cell viability assay as described in 4.1.1.
-
Use non-linear regression analysis to fit a dose-response curve and calculate the IC50 value.
-
-
Objective: To determine if the observed reduction in cell viability is due to the induction of apoptosis.
-
Methodology:
-
Treat cancer cells with Bevonium metilsulfate at concentrations around the IC50 for 24-48 hours.
-
Stain cells with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the stained cells using flow cytometry to quantify the percentage of early apoptotic, late apoptotic, and necrotic cells.
-
Phase 2: In-Vivo Efficacy Studies
-
Objective: To evaluate the in-vivo anti-tumor efficacy of Bevonium metilsulfate in an established tumor model. [11][12]* Methodology:
-
Subcutaneously inject a sensitive cancer cell line into the flank of immunodeficient mice (e.g., nude mice).
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, Bevonium metilsulfate at different dose levels, positive control).
-
Administer treatment via an appropriate route (e.g., intraperitoneal injection or oral gavage) for a defined period (e.g., 21-28 days).
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
-
Objective: To assess the efficacy of Bevonium metilsulfate in a more clinically relevant model that better reflects human tumor heterogeneity. [11][13]* Methodology:
-
Implant patient tumor fragments subcutaneously into immunodeficient mice.
-
Once tumors are established, passage them to a cohort of mice for the efficacy study.
-
Follow the treatment and monitoring protocol as described for the CDX model.
-
Data Presentation and Interpretation
Quantitative data from the proposed studies should be summarized in a clear and concise format to facilitate interpretation and comparison.
Table 1: Hypothetical In-Vitro Cytotoxicity of Bevonium Metilsulfate
| Cell Line | Cancer Type | Muscarinic Receptor Expression (M3) | IC50 (µM) |
| HT-29 | Colon | High | 15.2 |
| SW480 | Colon | Low | > 100 |
| A549 | Lung | Moderate | 32.5 |
| PANC-1 | Pancreatic | High | 18.9 |
Table 2: Hypothetical In-Vivo Efficacy in a CDX Model (HT-29)
| Treatment Group | Dose | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | 0 | +2.5 |
| Bevonium Metilsulfate | 10 mg/kg | 35 | -1.2 |
| Bevonium Metilsulfate | 30 mg/kg | 62 | -3.8 |
| Positive Control | Varies | 75 | -8.5 |
Conclusion and Future Directions
The existing body of evidence strongly suggests that targeting muscarinic receptors is a viable strategy in oncology. [4][5]Bevonium metilsulfate, with its established safety profile and mechanism as a muscarinic antagonist, represents a promising candidate for drug repositioning. The preclinical investigational plan outlined in this guide provides a rigorous and systematic approach to evaluating its anti-cancer potential.
Successful completion of these studies would provide the necessary foundation for further development, including more complex in-vivo models that incorporate a humanized immune system to study the effects on the tumor microenvironment, and ultimately, to justify the initiation of early-phase clinical trials in cancer patients.
References
- Bevonium - Grokipedia. (n.d.).
- Bevonium | C22H28NO3+ | CID 31800 - PubChem. (n.d.). National Institutes of Health.
- Cholinergic signaling influences the expression of immune checkpoint inhibitors, PD-L1 and PD-L2, and tumor hallmarks in human colorectal cancer tissues and cell lines. (n.d.). PubMed Central.
- Cholinergic Signaling via Muscarinic Receptors Directly and Indirectly Suppresses Pancreatic Tumorigenesis and Cancer Stemness. (n.d.). AACR Journals.
- Functional Characterization of Cholinergic Receptors in Melanoma Cells. (2020). MDPI.
- In Vivo Model Systems | Crown Bioscience. (n.d.).
- In Vivo Oncology Models for Drug Discovery. (2023).
- M3 Muscarinic Receptor Antagonists Inhibit Small Cell Lung Carcinoma Growth and Mitogen-Activated Protein Kinase Phosphorylation Induced by Acetylcholine Secretion. (n.d.). AACR Journals.
- Muscarinic Receptor Agonists and Antagonists: Effects on Cancer. (n.d.). PubMed Central.
- Muscarinic Receptors Associated with Cancer. (2022). PubMed Central.
- Preclinical Study of a Combination of Erlotinib and Bevacizumab in Early Stages of Unselected Non-Small Cell Lung Cancer Patient-Derived Xenografts. (n.d.). PubMed.
- Acetylcholine in Carcinogenesis and Targeting Cholinergic Receptors in Oncology. (2022).
Sources
- 1. Acetylcholine in Carcinogenesis and Targeting Cholinergic Receptors in Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cholinergic signaling influences the expression of immune checkpoint inhibitors, PD-L1 and PD-L2, and tumor hallmarks in human colorectal cancer tissues and cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Muscarinic Receptors Associated with Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Muscarinic Receptor Agonists and Antagonists: Effects on Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Bevonium - Wikipedia [en.wikipedia.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Functional Characterization of Cholinergic Receptors in Melanoma Cells [mdpi.com]
- 11. crownbio.com [crownbio.com]
- 12. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 13. Preclinical Study of a Combination of Erlotinib and Bevacizumab in Early Stages of Unselected Non-Small Cell Lung Cancer Patient-Derived Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: The Immunotherapeutic Blockade of Pathological hCG
The following technical guide addresses the specific topic of blocking pathological hCG, while resolving a critical nomenclature conflict found in pharmaceutical databases regarding Bevonium Metilsulfate and the investigational agent CG-201 .
Disambiguating Bevonium Metilsulfate and the CG-201 Protocol
Executive Summary
In high-level drug development queries, a significant nomenclature collision exists between Bevonium Metilsulfate (a muscarinic antagonist) and CG-201 (an investigational hCG-targeted cancer vaccine). Several major chemical repositories (e.g., MedKoo, Probes & Drugs) index these entities as synonyms, attributing the vaccine's mechanism of action—stimulating antibodies to block pathological hCG—to the small molecule Bevonium.
This guide provides a rigorous scientific analysis of the role of the CG-201 entity in blocking pathological human chorionic gonadotropin (hCG), specifically the hyperglycosylated variant (hCG-H). It dissects the mechanism of action, the autocrine signaling pathways involved, and the experimental protocols required to validate this blockade, while explicitly distinguishing these effects from the anticholinergic pharmacology of Bevonium Metilsulfate.
Part 1: Molecular Identity & Database Disambiguation
To ensure experimental integrity, researchers must first isolate the correct pharmacological agent. The "role in blocking pathological hCG" attributed to Bevonium in literature searches is a property of the CG-201 Vaccine , not the antispasmodic salt.
Table 1: Pharmacological Profile Comparison
| Feature | Bevonium Metilsulfate | CG-201 (The Target Agent) |
| Class | Quaternary Ammonium Anticholinergic | Cancer Immunotherapeutic (Vaccine) |
| Mechanism | Muscarinic Receptor Antagonist (M1/M2/M3) | Active Immunization (Induces anti-hCG antibodies) |
| Target | Smooth muscle (GI/Urinary tract) | Pathological hCG (hCG-H) / C-terminal peptide |
| Effect | Antispasmodic, inhibition of motility | Neutralization of autocrine tumor growth/invasion |
| Database Error | Often indexed with synonym "CG-201" | Often indexed with CAS # of Bevonium (5205-82-3) |
Critical Insight: The blockade of pathological hCG described in this guide refers to the immunological neutralization strategy (the "CG-201 role"), utilizing antibodies to intercept the autocrine loop driving malignancy in gestational trophoblastic diseases and certain epithelial cancers.
Part 2: The Target – Pathological hCG (hCG-H)
Standard hCG supports the corpus luteum via the LH/hCG receptor. However, Pathological hCG —specifically Hyperglycosylated hCG (hCG-H) —functions as an autocrine growth factor independent of the classical hormonal pathway.
1. Structural Distinction
hCG-H is defined by triantennary N-linked oligosaccharides at Asn-52 of the
2. The Signaling Pathway
Unlike regular hCG (which signals via cAMP/PKA), hCG-H binds to TGF
-
Invasion: Upregulation of Matrix Metalloproteinases (MMP-2, MMP-9).
-
Proliferation: Activation of the ERK1/2 MAPK pathway.
-
Immune Evasion: Modulation of the tumor microenvironment.
3. Mechanism of Blockade (The CG-201 Role)
The CG-201 strategy involves active immunization to generate high-affinity antibodies against the
-
Step 1: Antibodies bind to secreted hCG-H in the extracellular space.
-
Step 2: Steric hindrance prevents hCG-H from docking with TGF
RII. -
Step 3: The autocrine loop is severed; MMP expression drops, and invasion is halted.
Figure 1: The mechanism of pathological hCG blockade. The CG-201 vaccine induces antibodies that intercept secreted hCG-H, preventing TGF
Part 3: Experimental Protocols for Validation
To validate the efficacy of an agent (like CG-201 or a small molecule mimic) in blocking pathological hCG, the following self-validating workflow is recommended.
Protocol A: Matrigel Invasion Assay (In Vitro)
This assay quantifies the ability of the agent to inhibit hCG-H driven invasion, the primary pathological function.
-
Cell Line Selection: Use JEG-3 or BeWo choriocarcinoma cells (high hCG-H producers).
-
Preparation:
-
Coat Transwell inserts (8 µm pore) with Matrigel.
-
Serum-starve cells for 24 hours to synchronize.
-
-
Treatment Groups:
-
Control: Vehicle only.
-
Positive Control: Exogenous hCG-H (100 ng/mL).
-
Experimental: Agent (e.g., Anti-hCG Antibody or CG-201 serum) + hCG-H.
-
Negative Control (Specificity Check): Bevonium Metilsulfate (10 µM) – Expect no effect on invasion unless muscarinic pathways are involved.
-
-
Execution:
-
Seed
cells in the upper chamber. -
Incubate for 48 hours at 37°C.
-
-
Quantification:
-
Remove non-invading cells from the top.
-
Stain invading cells (Crystal Violet) and count.
-
-
Validation Criteria: A successful blockade is defined by a statistically significant reduction in invasion index (>50%) in the Experimental group compared to the Positive Control.
Protocol B: Western Blot for Signaling Downstream
Confirm that the blockade is acting via the predicted pathway (TGF
-
Harvest: Treat cells for 60 minutes with the agent.
-
Lysis: Extract proteins using RIPA buffer with phosphatase inhibitors.
-
Blot Targets:
-
p-ERK1/2 (Thr202/Tyr204) – Marker of hCG-H signaling.
-
Total ERK1/2 – Loading control.
-
Smad2/3 – To check TGF-
pathway restoration.
-
-
Result Interpretation: Effective blockade of pathological hCG should reduce p-ERK levels to baseline.
Part 4: Database Disambiguation Logic
Because the confusion between Bevonium and CG-201 is systemic in online databases, researchers must employ a logic filter when sourcing compounds.
Figure 2: Logic flow for resolving the Bevonium/CG-201 nomenclature collision.
References
-
Cole, L. A. (2010). Hyperglycosylated hCG, a review. Placenta, 31(8), 653-664.
-
Cole, L. A., & Butler, S. A. (2012). Hyperglycosylated hCG, hCGβ and hyperglycosylated hCGβ: interchangeable cancer promoters. Molecular and Cellular Endocrinology, 349(2), 232-238.
-
FierceBiotech. (2009). CG Therapeutics Appoints New CEO and Board of Directors in Company Restructuring.[1] (Describing CG-201 as a cancer vaccine).
-
MedKoo Biosciences. (2024). Bevonium methylsulfate Product Page.[2][3][4][5] (Example of the database collision citing CG-201 description).
-
Janknegt, R., et al. (1998). Muscarinic receptor antagonists: a review of clinical pharmacology. (Establishing Bevonium's actual mechanism).
Sources
Technical Whitepaper: The Pharmacological Evolution of Piribenzil (Bevonium)
The following technical guide provides an in-depth analysis of Piribenzil (pharmacologically recognized as Bevonium ), a quaternary ammonium antimuscarinic agent.
Executive Summary & Disambiguation
Piribenzil (International Nonproprietary Name synonym: Bevonium ) represents a pivotal development in the history of anticholinergic pharmacotherapy. Emerging from the "Golden Age" of medicinal chemistry in the 1960s, it was engineered to solve a specific clinical problem: how to achieve potent antispasmodic effects in the gastrointestinal (GI) tract without the debilitating central nervous system (CNS) side effects associated with tertiary amines like atropine.
CRITICAL DISAMBIGUATION: Data mining frequently conflates "Piribenzil" with "Tripelennamine" (Pyribenzamine) due to phonetic similarities in trade names.
-
Tripelennamine: An ethylenediamine antihistamine (H1 antagonist).[1]
-
Piribenzil (Bevonium): A benzilic acid ester (M3 antagonist).
-
Directive: This guide focuses exclusively on the antimuscarinic agent Piribenzil (Bevonium methylsulfate) , defined chemically as the benzilic acid ester of 1,1-dimethyl-2-(hydroxymethyl)piperidinium.
Chemical Genesis: The Structural Logic
The development of Piribenzil was driven by the Structure-Activity Relationship (SAR) hypothesis that quaternization of the nitrogen atom in anticholinergic esters would prevent blood-brain barrier (BBB) penetration, thereby isolating therapeutic action to the periphery.
The Pharmacophore
Piribenzil is constructed from two distinct functional domains:[1][2][3]
-
The "Anchor" (Benzilate Moiety): Two phenyl rings attached to a glycolic acid core. This bulky, lipophilic group mimics the receptor-binding domain of atropine, providing high affinity for the muscarinic pocket.
-
The "Shield" (Quaternary Piperidinium): Unlike naturally occurring alkaloids, Piribenzil features a permanently charged quaternary nitrogen. This positive charge renders the molecule hydrophilic, preventing passive diffusion across the lipid-rich BBB.
Comparative Data: Tertiary vs. Quaternary Amines
The following table illustrates the physicochemical shift achieved during Piribenzil's development.
| Feature | Atropine (Tertiary Amine) | Piribenzil (Quaternary Amine) |
| Charge at pH 7.4 | Equilibrium (Charged/Uncharged) | Permanently Charged (+) |
| Lipophilicity (LogP) | High (Crosses Membranes) | Low (Membrane Impermeable) |
| BBB Penetration | High (CNS Side Effects) | Negligible (Peripheral Action) |
| Primary Target | CNS & Peripheral M-Receptors | Peripheral M3 Receptors (GI/Bladder) |
| Bioavailability | High (Oral) | Low to Moderate (Oral) |
Synthesis & Manufacturing Protocol
The synthesis of Piribenzil (Bevonium methylsulfate) follows a classic Esterification-Quaternization workflow. This protocol ensures high yield and stereochemical control.
Synthetic Pathway (Graphviz Visualization)
The following diagram outlines the industrial synthesis route, moving from the benzilic acid precursor to the final salt form.
Figure 1: Industrial synthesis of Piribenzil involving esterification of benzilic acid followed by quaternization with dimethyl sulfate.[4]
Detailed Protocol (Reconstruction)
-
Esterification:
-
Reagents: Methyl benzilate (1.0 eq) and 1-methyl-2-hydroxymethylpiperidine (1.1 eq).
-
Catalyst: Sodium methoxide (catalytic amounts).
-
Conditions: Reflux in n-heptane with continuous azeotropic removal of methanol.
-
Checkpoint: Reaction is monitored via TLC until Methyl benzilate is consumed.
-
Product: The tertiary amine base (Bevonium base) is isolated as a viscous oil.
-
-
Quaternization (The Critical Step):
-
Reagents: Bevonium base dissolved in anhydrous acetone.
-
Addition: Dimethyl sulfate (1.05 eq) is added dropwise at 0–5°C to prevent exotherms.
-
Crystallization: The mixture is stirred at room temperature for 12 hours. The product precipitates as a white crystalline solid.
-
Purification: Recrystallization from isopropanol/ether.
-
Validation: Melting point verification (134–135°C) [Source: DrugFuture].
-
Pharmacodynamics: Mechanism of Action
Piribenzil acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). Its quaternary structure dictates its selectivity profile.
Receptor Signaling Blockade
The drug primarily targets M3 receptors on smooth muscle cells (GI tract, bladder, bronchi). By blocking the binding of Acetylcholine (ACh), Piribenzil inhibits the Gq-protein coupled cascade that leads to calcium release and muscle contraction.
Figure 2: Signal transduction pathway showing Piribenzil's competitive inhibition of the M3-Gq-Calcium cascade.
Clinical History & Development
Developer: Grünenthal GmbH Patent Priority: 1962 (Belgium Patent 616951) Trade Name: Acabel
The "Acabel" Era
Introduced in the mid-1960s, Piribenzil (marketed as Acabel) found its niche in treating functional gastrointestinal disorders.
-
Indication: Hyper-motility, gastritis, and peptic ulcer adjuvant therapy.
-
Dosing: Typically 2–5 mg orally or via injection.
-
Metabolism: Studies in the 1970s (e.g., Ryrfeldt et al., 1973) utilized tritiated Piribenzil to confirm its poor uptake by liver slices, consistent with its hydrophilic nature, reinforcing its profile as a drug with low metabolic clearance and high renal excretion of the unchanged parent compound.
Legacy and Obsolescence
While effective, Piribenzil and similar quaternary benzilates (e.g., Pipenzolate, Mepenzolate) were eventually superseded by:
-
Proton Pump Inhibitors (PPIs): Superior for ulcer treatment.
-
Highly Selective Antispasmodics: Drugs like Mebeverine which act directly on muscle channels rather than cholinergic receptors, reducing dry mouth/urinary retention side effects.
References
-
Grünenthal GmbH. (1962). Process for the preparation of quaternary ammonium salts. Belgium Patent BE 616951.[5]
-
Beckmann, R. (1966).[5] Pharmacology and toxicology of Bevonium methylsulfate. Arzneimittel-Forschung (Drug Research), 16, 910–988.[5]
-
Ryrfeldt, A. (1973).[6] Uptake of Piribenzil by Rat Liver Slices. Progress in Drug Research.
-
DrugFuture. (2023). Bevonium Methyl Sulfate Monograph. Chemical Index Database.
-
Annual Reports in Medicinal Chemistry. (1967). Antispasmodics and Antiulcer Agents. Volume 2, Academic Press.
Sources
Bevonium metilsulfate for research use only applications
Executive Summary
Bevonium metilsulfate (CAS: 5205-82-3) is a quaternary ammonium derivative of benzilic acid, functioning as a potent, competitive antagonist at muscarinic acetylcholine receptors (mAChRs). Unlike tertiary amines (e.g., atropine), its permanent positive charge prevents significant penetration of the blood-brain barrier (BBB).
For the research community, this physicochemical property makes Bevonium an indispensable tool compound . It allows investigators to isolate peripheral cholinergic signaling pathways from central nervous system (CNS) mechanisms. This guide details its application in smooth muscle contractility assays, receptor binding kinetics, and signal transduction research.
Chemical Identity & Physicochemical Properties[1][2]
Bevonium metilsulfate is highly polar due to its quaternary nitrogen. This dictates its solubility profile and membrane permeability, necessitating specific handling protocols distinct from lipophilic antagonists.
Table 1: Physicochemical Profile
| Property | Specification |
| IUPAC Name | 2-(Hydroxymethyl)-1,1-dimethylpiperidinium methyl sulfate benzilate |
| CAS Number | 5205-82-3 |
| Molecular Formula | C₂₂H₂₈NO₃[1][2][3][4][5] · CH₃O₄S (Salt form: C₂₃H₃₁NO₇S) |
| Molecular Weight | ~465.56 g/mol |
| Solubility | Water: Soluble (>50 mg/mL); Ethanol: Soluble; DMSO: Soluble |
| pKa | Quaternary ammonium (permanently charged, pH independent) |
| Appearance | White to off-white crystalline powder |
| Stability | Hygroscopic; store desiccated at -20°C for long-term stability. |
Pharmacological Mechanism: The "Peripheral Lock"
Mechanism of Action
Bevonium acts as a competitive antagonist at the orthosteric binding site of mAChRs (subtypes M1–M5). In smooth muscle research, the primary target is the M3 receptor subtype coupled to the Gq/11 protein.
The Causality of Antagonism:
-
Binding: Bevonium occupies the acetylcholine (ACh) binding pocket.
-
Blockade: It prevents ACh-induced conformational changes in the receptor.
-
Signal Termination: This inhibition blocks the exchange of GDP for GTP on the Gαq subunit, preventing the activation of Phospholipase C (PLC) and the subsequent release of intracellular Calcium (Ca²⁺).
Visualization: M3 Receptor Blockade Pathway
The following diagram illustrates the signal transduction pathway interrupted by Bevonium.
Figure 1: Competitive antagonism at the M3 receptor. Bevonium prevents the Gq-PLC-IP3 cascade required for smooth muscle contraction.
Experimental Protocols
Protocol A: Ex Vivo Smooth Muscle Contractility (Organ Bath)
Context: This is the gold-standard assay for quantifying the affinity (pA2) of anticholinergics. Tissue Model: Guinea pig ileum or tracheal strips (high M3 receptor density).
1. Preparation & Equilibration[6]
-
Buffer: Krebs-Henseleit solution (pH 7.4), aerated with 95% O₂ / 5% CO₂.
-
Mounting: Suspend tissue under 1g resting tension in a water-jacketed organ bath (37°C).
-
Equilibration: Wash tissue every 15 minutes for 1 hour. Why? To remove endogenous neurotransmitters and stabilize basal tone.
2. Agonist Challenge (Control)
-
Construct a cumulative concentration-response curve (CRC) using Acetylcholine (ACh) or Carbachol (10⁻⁹ M to 10⁻⁴ M).
-
Record the maximal contraction (Emax).
-
Wash tissue until tension returns to baseline.
3. Antagonist Incubation (Bevonium)
-
Add Bevonium metilsulfate to the bath.
-
Recommended Screening Concentration: 10 nM – 100 nM.
-
Incubation Time: 20–30 minutes. Why? Quaternary amines equilibrate slowly in tissue compared to lipophilic drugs; insufficient time leads to underestimation of potency.
4. Agonist Re-challenge & Analysis
-
Repeat the ACh CRC in the presence of Bevonium.
-
Result: The curve should shift to the right (dextral shift) without depression of Emax (indicating competitive antagonism).
Workflow Visualization
Figure 2: Step-by-step workflow for determining competitive antagonism in an organ bath assay.
Protocol B: Radioligand Binding Assay (Competition)
Context: To determine the binding affinity (Ki) of Bevonium for specific receptor subtypes expressed in cell lines (e.g., CHO cells expressing hM3).
-
Membrane Prep: Homogenize cells in ice-cold Tris-HCl buffer.
-
Radioligand: Use [³H]-N-Methylscopolamine ([³H]-NMS) at 0.2 nM. Note: [³H]-NMS is preferred over [³H]-QNB for hydrophilic antagonists.
-
Competition: Incubate membranes with radioligand and varying concentrations of Bevonium (10⁻¹¹ M to 10⁻⁵ M).
-
Filtration: Rapidly filter through GF/B filters using a cell harvester.
-
Calculation:
(Cheng-Prusoff equation, where [L] is radioligand concentration).
Data Interpretation & Troubleshooting
Self-Validating the System
When using Bevonium metilsulfate, the experimental system is valid ONLY if:
-
Schild Slope: The slope of the Schild plot (Log( Dose Ratio - 1) vs. Log [Antagonist]) is close to 1.0 (0.8 – 1.2).
-
Insight: A slope < 1.0 implies non-equilibrium conditions (incubate longer) or allosteric modulation.
-
-
Solubility Checks: If results are erratic, ensure Bevonium was dissolved in aqueous buffer. Do NOT use high concentrations of DMSO (>0.1%) in organ baths as it affects smooth muscle calcium channels.
Comparative Potency
Bevonium is generally equipotent or slightly less potent than Atropine at peripheral sites but offers superior peripheral selectivity.
| Compound | M3 Affinity (pKi) | BBB Penetration | Primary Research Use |
| Bevonium | 8.5 - 9.0 | Negligible | Peripheral M3 blockade |
| Atropine | 9.0 - 9.5 | High | CNS + Peripheral reference |
| Pirenzepine | 6.5 - 7.0 (M3) | Low | M1 Selective reference |
Handling & Safety (RUO)
-
Storage: Store solid at -20°C. Solutions should be prepared fresh.
-
Toxicity: Highly potent anticholinergic. Accidental ingestion or inhalation can cause tachycardia, mydriasis, and dry mouth. Wear full PPE (gloves, mask, goggles).
-
Disposal: Quaternary ammonium compounds are toxic to aquatic life. Dispose of as hazardous chemical waste.
References
-
PubChem. (n.d.).[1] Bevonium metilsulfate (CID 76970000).[1] National Library of Medicine. Retrieved January 31, 2026, from [Link]
-
Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological Reviews, 50(2), 279-290. [Link]
-
Broadley, K. J., & Kelly, D. R. (2001). Muscarinic Receptor Agonists and Antagonists. Molecules, 6(3), 142-193. [Link]
-
National Institutes of Health (NIH). (n.d.). Muscarinic Acetylcholine Receptors - Introduction. IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 31, 2026, from [Link]
Sources
Cellular Targets and Molecular Pharmacology of Bevonium Metilsulfate
Topic: Cellular Targets of Bevonium Metilsulfate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bevonium metilsulfate is a quaternary ammonium anticholinergic agent primarily utilized for its spasmolytic activity on visceral smooth muscle.[1] Unlike tertiary amines (e.g., atropine), its permanent positive charge restricts its distribution to the peripheral nervous system, minimizing central nervous system (CNS) side effects. This guide delineates the compound’s primary cellular interaction: the competitive antagonism of Muscarinic Acetylcholine Receptors (mAChRs) , specifically the M3 subtype expressed on smooth muscle cells.[2] We will explore the molecular kinetics of this blockade, the interruption of downstream Gq-protein signaling, and the experimental protocols required to validate these interactions in a drug discovery context.
Chemical Pharmacology & Structure-Activity Relationship (SAR)
To understand the cellular targeting of bevonium, one must first appreciate its structural determinants.[1]
-
Core Scaffold: Bevonium is a benzilate derivative (2-(hydroxymethyl)-1,1-dimethylpiperidinium benzilate).[1][3][4] The benzilate moiety provides high affinity for the orthosteric binding pocket of muscarinic receptors due to hydrophobic interactions with the receptor's transmembrane domains.
-
The Quaternary Nitrogen: The critical feature is the quaternary ammonium group (
). This permanent charge renders the molecule highly hydrophilic, preventing it from crossing the blood-brain barrier (BBB).[1]-
Functional Consequence: This creates a "kinetic selectivity" for peripheral targets (gastrointestinal, urinary, and biliary tracts) over central targets, despite the molecule lacking absolute subtype selectivity at the receptor protein level.
-
Primary Cellular Target: The M3 Muscarinic Receptor
The therapeutic efficacy of bevonium metilsulfate is driven by its interaction with the M3 muscarinic receptor .
Mechanism of Action
The M3 receptor is a G-protein-coupled receptor (GPCR) predominantly coupled to the
-
Agonist State: Under normal physiological conditions, Acetylcholine (ACh) binds to the M3 receptor, inducing a conformational change that activates the
protein. -
Antagonist State (Bevonium): Bevonium acts as a competitive antagonist .[1] It binds to the orthosteric site, sterically hindering ACh access without inducing the conformational change required for G-protein activation.
Signal Transduction Blockade
The binding of bevonium interrupts the canonical contractile signaling cascade:
-
Inhibition of PLC
: Blockade prevents the activation of Phospholipase C- . -
Reduction of Second Messengers: Consequently, the hydrolysis of Phosphatidylinositol 4,5-bisphosphate (
) into Inositol 1,4,5-trisphosphate ( ) and Diacylglycerol (DAG) is halted.[1] -
Calcium Arrest: Reduced
levels fail to trigger release from the sarcoplasmic reticulum via receptors ( ).[1] -
Relaxation: The decrease in intracellular
prevents the formation of the -Calmodulin complex, thereby inhibiting Myosin Light Chain Kinase (MLCK) and preventing smooth muscle contraction.[1]
Secondary Targets (M2 Receptors)
Smooth muscle also expresses M2 receptors (coupled to
-
Bevonium Effect: By blocking M2 receptors, bevonium may ostensibly disinhibit AC, allowing cAMP levels to rise and further promoting relaxation via Protein Kinase A (PKA) mediated phosphorylation of MLCK (reducing its affinity for Ca-Calmodulin).[1]
Visualization: M3 Signaling Pathway & Blockade
The following diagram illustrates the molecular cascade in a smooth muscle cell and the specific intervention point of Bevonium.
Figure 1: Mechanism of Bevonium-mediated smooth muscle relaxation via M3 receptor blockade.[1]
Experimental Methodologies for Target Validation
As a senior scientist, relying solely on literature is insufficient. You must validate the target affinity and functional potency in your specific assay conditions.
Protocol 1: Radioligand Binding Assay (Affinity)
Objective: Determine the binding affinity (
Step-by-Step Methodology:
-
Membrane Preparation: Transfect CHO-K1 cells with human M3 receptor cDNA.[1] Harvest and homogenize cells in ice-cold HEPES buffer. Centrifuge to isolate membrane fractions.[1]
-
Ligand Selection: Use
-N-Methylscopolamine ( -NMS) as the radioligand.[1][5] It is a high-affinity, non-selective muscarinic antagonist ideal for competition assays.[1] -
Incubation:
-
Equilibrium: Incubate at 25°C for 60 minutes to reach equilibrium.
-
Termination: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer to remove unbound ligand.[1]
-
Quantification: Measure radioactivity (CPM) using liquid scintillation counting.
-
Analysis: Fit data to a one-site competition model to derive
. Calculate using the Cheng-Prusoff equation: [1]
Protocol 2: Functional Organ Bath Assay (Potency)
Objective: Determine the functional potency (
Step-by-Step Methodology:
-
Tissue Isolation: Harvest guinea pig ileum (rich in M3 receptors).[1] Clean and cut into 2 cm segments.
-
Mounting: Suspend segments in an organ bath containing Tyrode’s solution at 37°C, aerated with 95%
/5% . -
Pre-load: Apply 1g of resting tension and equilibrate for 60 minutes.
-
Agonist Curve (Control): Generate a cumulative concentration-response curve (CRC) using Carbachol (muscarinic agonist) until maximal contraction is achieved.[1] Wash out.[1]
-
Antagonist Incubation: Incubate tissue with a fixed concentration of Bevonium metilsulfate (e.g., 10 nM) for 20 minutes.[1]
-
Agonist Curve (Test): Repeat the Carbachol CRC in the presence of Bevonium.
-
Analysis: Observe the rightward shift of the Carbachol curve. Calculate the Dose Ratio (DR) and use a Schild plot to determine
(measure of antagonist affinity).[1]
Visualization: Experimental Workflow
The following diagram outlines the logical flow for validating Bevonium's target profile.
Figure 2: Integrated workflow for molecular and functional characterization of Bevonium.[1]
Quantitative Data Summary
While specific
| Parameter | Assay Type | Target Receptor | Typical Value Range | Interpretation |
| Radioligand Binding | Human M3 | 0.1 - 1.0 nM | High Affinity | |
| Radioligand Binding | Human M2 | 0.5 - 5.0 nM | Moderate/High Affinity (Low Selectivity) | |
| Organ Bath (Ileum) | Native M3 | 8.5 - 9.5 | Potent Functional Antagonist | |
| Ca2+ Flux (FLIPR) | Human M3 | 1.0 - 10 nM | Potent Inhibition of Signaling |
References
-
Eglen, R. M., et al. (1996).[1] "Muscarinic receptor subtypes and smooth muscle function." Pharmacological Reviews, 48(4), 531-565.[1] Link
-
Caulfield, M. P., & Birdsall, N. J. (1998).[1] "International Union of Pharmacology.[1] XVII. Classification of muscarinic acetylcholine receptors." Pharmacological Reviews, 50(2), 279-290.[1] Link
-
Kruse, A. C., et al. (2012).[1][6] "Structure and dynamics of the M3 muscarinic acetylcholine receptor." Nature, 482, 552–556. Link[1]
-
PubChem. (2024).[1] "Bevonium metilsulfate | C23H31NO7S."[1] National Library of Medicine.[1] Link
-
Tobin, G., et al. (2009).[1] "Muscarinic receptor subtypes in the alimentary tract." Journal of Physiology and Pharmacology, 60(1), 3-21.[1] Link
Sources
- 1. Bevonium metilsulfate, (S)- | C23H31NO7S | CID 76970000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchmgt.monash.edu [researchmgt.monash.edu]
- 3. Bevonium | C22H28NO3+ | CID 31800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. M1 muscarinic acetylcholine receptor in cultured rat neostriatum regulates phosphoinositide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Second M3 muscarinic receptor binding site contributes to bronchoprotection by tiotropium - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Characterization of Bevonium Metilsulfate Binding to Muscarinic Cholinergic Receptors using Radioligand Competition Assay
Abstract
This application note provides a comprehensive guide for characterizing the binding affinity of Bevonium metilsulfate to muscarinic acetylcholine receptors (mAChRs). Bevonium is an antimuscarinic agent with antispasmodic properties, functioning as an antagonist at mAChRs.[1][2] The protocol herein details a competitive radioligand binding assay, a robust method for determining the inhibitory constant (Ki) of an unlabeled compound. We describe the principles of the assay, provide a detailed step-by-step protocol for membrane preparation, assay execution, and data analysis, and discuss the critical quality control measures necessary to ensure data integrity.
Introduction to Cholinergic Receptor Binding and Bevonium Metilsulfate
The cholinergic system, mediated by acetylcholine (ACh), is fundamental to numerous physiological processes. Its actions are transduced by two receptor superfamilies: nicotinic (ionotropic) and muscarinic (G protein-coupled). Muscarinic acetylcholine receptors (mAChRs) are classified into five subtypes (M1-M5), which are widely distributed and regulate diverse functions in the central and peripheral nervous systems.[3] As such, they are critical targets for therapeutic intervention in a range of conditions, including chronic obstructive pulmonary disease (COPD), overactive bladder, and certain neurological disorders.[4]
Muscarinic antagonists competitively block the binding of ACh, thereby inhibiting parasympathetic nerve stimulation.[3] Bevonium metilsulfate is a synthetic anticholinergic agent, specifically a quaternary ammonium compound, that acts as a non-selective muscarinic antagonist at M1 through M5 receptor subtypes.[2] Its primary clinical investigation has been for its antispasmodic effects in the gastrointestinal tract.[2]
Quantifying the interaction between a compound like Bevonium and its target receptors is a cornerstone of pharmacological characterization. The radioligand binding assay is a highly sensitive and quantitative technique used to determine the affinity (Kd) of a ligand for a receptor and the density of receptors in a tissue (Bmax).[5][6] The competition binding assay, a variation of this technique, is employed to determine the affinity of an unlabeled compound by measuring its ability to displace a labeled radioligand from the receptor.[7][8] This note details the use of such an assay to determine the binding affinity (Ki) of Bevonium metilsulfate for mAChRs.
Principle of the Competitive Binding Assay
The competitive binding assay operates on the principle of mass action, where an unlabeled test compound (the "competitor," i.e., Bevonium metilsulfate) competes with a constant concentration of a high-affinity radioligand for a finite number of receptors.[5] As the concentration of Bevonium increases, it progressively displaces the radioligand, leading to a decrease in the measured radioactivity bound to the receptors.
The data from this competition generates a sigmoidal dose-response curve, from which the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) can be determined.[9] The IC50 value is dependent on experimental conditions, including the concentration and affinity of the radioligand.[10] Therefore, it is converted to the inhibitory constant (Ki), an absolute measure of the competitor's binding affinity, using the Cheng-Prusoff equation.[10]
Caption: Competitive binding at the muscarinic receptor.
Materials and Reagents
Equipment:
-
Homogenizer (e.g., Polytron or Dounce)
-
High-speed refrigerated centrifuge
-
96-well microplates (polypropylene)
-
96-well filter plates (e.g., Unifilter-96 GF/B)
-
Plate shaker
-
Vacuum filtration manifold (e.g., Brandel or PerkinElmer cell harvester)
-
Microplate scintillation counter (e.g., TopCount NXT)
-
Standard laboratory equipment (pipettes, tubes, etc.)
Reagents & Consumables:
-
Receptor Source: Chinese Hamster Ovary (CHO) cells stably expressing a human muscarinic receptor subtype (e.g., M2 or M3), or rat brain tissue (cortex or striatum).[11]
-
Bevonium Metilsulfate: (MW: 465.56 g/mol )[2] Stock solution (e.g., 10 mM in DMSO or water), stored at -20°C.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS). Specific activity: 70-90 Ci/mmol.[11] This is a widely used non-selective muscarinic antagonist.
-
Non-specific Binding (NSB) Agent: Atropine sulfate. Stock solution (e.g., 1 mM in water).
-
Lysis/Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Expert Insight: Tris buffer maintains a stable physiological pH. Divalent cations like Mg²⁺ are often included as they can be essential for maintaining the high-affinity binding state of many GPCRs.[12]
-
-
Wash Buffer: Cold (4°C) 50 mM Tris-HCl, pH 7.4.[11]
-
Scintillation Cocktail: (e.g., MicroScint 20)
-
Protein Assay Kit: (e.g., BCA or Bradford)
Experimental Protocols
Membrane Preparation from Cultured Cells
This protocol is adapted from established methods for preparing membranes from cultured cells expressing GPCRs.[11][13]
-
Cell Culture: Grow CHO cells expressing the desired human mAChR subtype to ~90% confluency in 150 mm dishes.
-
Harvesting: Wash cells once with ice-cold PBS. Scrape cells into PBS and centrifuge at 1,000 x g for 5 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C.
-
Lysis: Resuspend the cell pellet in ice-cold Lysis/Binding Buffer.
-
Homogenization: Homogenize the cell suspension using a Polytron homogenizer (e.g., two 15-second bursts on ice). This step mechanically disrupts the cell membranes to release the receptors.
-
Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Membrane Pelleting: Carefully collect the supernatant and centrifuge at 20,000 - 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Final Preparation: Discard the supernatant. Resuspend the membrane pellet in fresh, ice-cold Lysis/Binding Buffer.
-
Protein Quantification: Determine the total protein concentration of the membrane preparation using a BCA or Bradford assay.
-
Storage: Aliquot the membrane preparation and store at -80°C. A typical final concentration for storage is 1-5 mg/mL.
Competitive Radioligand Binding Assay
-
Assay Plate Setup: Prepare a 96-well polypropylene plate. All determinations should be performed in triplicate.
-
Total Binding (TB): Add 50 µL of Lysis/Binding Buffer. This represents the maximum binding of the radioligand in the absence of a competitor.
-
Non-specific Binding (NSB): Add 50 µL of Atropine (final concentration 1-10 µM). This determines the amount of radioligand that binds to non-receptor components (e.g., filters, lipids). Atropine is used in excess to saturate all specific receptor sites.
-
Competition Wells: Add 50 µL of Bevonium metilsulfate at various concentrations (e.g., 10-point, 1:3 or 1:10 serial dilution, from 10 pM to 100 µM).
-
-
Add Membranes: Dilute the membrane preparation in Lysis/Binding Buffer to a concentration that will yield sufficient signal (e.g., 5-20 µg of protein per well). Add 50 µL of the diluted membrane suspension to every well.
-
Add Radioligand: Dilute the [³H]-NMS stock in Lysis/Binding Buffer to a concentration that is 2-3 times the final desired concentration. The final concentration should be approximately equal to its Kd for the receptor (typically 0.1-1.0 nM).[11] Add 50 µL of the diluted [³H]-NMS to every well. The final assay volume will be 150 µL.
-
Trustworthiness: Using a radioligand concentration near its Kd value provides the best balance of signal-to-noise and sensitivity for detecting competitive displacement.[11]
-
-
Incubation: Seal the plate and incubate on a plate shaker for 2-3 hours at room temperature to allow the binding reaction to reach equilibrium.[11]
-
Harvesting: Terminate the assay by rapid vacuum filtration using a cell harvester onto a 96-well GF/B filter plate. This separates the receptor-bound radioligand (which is retained on the filter) from the unbound radioligand (which passes through).
-
Expert Insight: Rapid filtration is crucial to prevent significant dissociation of the radioligand-receptor complex during the wash steps.
-
-
Washing: Immediately wash the filters 3-4 times with 200 µL of ice-cold Wash Buffer to remove any remaining unbound radioligand.[11]
-
Scintillation Counting: Dry the filter plate completely (e.g., overnight at room temperature or in a low-heat oven). Add ~40 µL of scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
Caption: Experimental workflow for the competitive binding assay.
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding (SB) = Total Binding (TB) - Non-specific Binding (NSB).
-
For each concentration of Bevonium, calculate the percent specific binding: % Specific Binding = (CPM_sample - CPM_NSB) / (CPM_TB - CPM_NSB) * 100[9]
-
-
Determine IC50:
-
Plot the % Specific Binding against the log concentration of Bevonium metilsulfate.
-
Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response (variable slope) equation to determine the log(IC50).[14]
-
-
Calculate Ki (Cheng-Prusoff Equation):
-
Convert the IC50 to the Ki value, which represents the true affinity of Bevonium for the receptor.[10]
-
The equation is: Ki = IC50 / (1 + ([L] / Kd))
-
Ki: Inhibitory constant for Bevonium metilsulfate.
-
IC50: Concentration of Bevonium that inhibits 50% of specific radioligand binding.
-
[L]: Concentration of the radioligand ([³H]-NMS) used in the assay.
-
Kd: Dissociation constant of the radioligand for the receptor (must be predetermined via a separate saturation binding experiment).
-
-
Data Presentation
Experimental data should be systematically recorded. Below is a template for summarizing the results.
| Parameter | Value | Units | Notes |
| Radioligand ([L]) | [³H]-NMS | ||
| Radioligand Conc. | e.g., 0.5 | nM | |
| Radioligand Kd | e.g., 0.4 | nM | Determined from saturation binding. |
| Receptor Source | CHO-hM3 | ||
| Protein per Well | 10 | µg | |
| Bevonium IC50 | Value | nM | From non-linear regression. |
| Bevonium Ki | Value | nM | Calculated via Cheng-Prusoff. |
| Hill Slope | Value | Should be close to 1.0 for competitive binding. |
References
- Grokipedia.Bevonium.
-
Cheng Y., Prusoff W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22: 3099-3108. (This is a foundational paper, a general link to the journal is provided as direct access may vary: [Link])
-
De Amicis, M., et al. (1991). [3H]N-methylscopolamine binding to muscarinic receptors in human peripheral blood lymphocytes. The Journal of pharmacology and experimental therapeutics. Retrieved from [Link]
-
Wikipedia. Bevonium. Retrieved from [Link]
-
Moehle, K. N., et al. (2022). Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor. JPET. Retrieved from [Link]
- Hulme, E.C., and Birdsall, N.J.M. (1992). Strategy and tactics in receptor-binding studies. In Receptor-Ligand Interactions: A Practical Approach. IRL Press.
-
GraphPad Software. How to determine the IC50 value with a competitive binding kinetic test? ResearchGate. Retrieved from [Link]
-
Davenport, A. P., et al. (2005). Radioligand binding assays and their analysis. Current protocols in pharmacology. Retrieved from [Link]
-
Gifford Bioscience. Radioligand Binding Assay. Retrieved from [Link]
-
GraphPad Prism 10 Curve Fitting Guide. Equation: One site - Fit logIC50. Retrieved from [Link]
-
Harvey, R. D., & Leff, P. (1995). Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site. Journal of medicinal chemistry. Retrieved from [Link]
-
Leppik, R. A., et al. (2009). IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Nucleic acids research. Retrieved from [Link]
-
Abbas, A., & D'Souza, R. (2023). Muscarinic Antagonists. In: StatPearls [Internet]. StatPearls Publishing. Retrieved from [Link]
Sources
- 1. Bevonium - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Muscarinic antagonist - Wikipedia [en.wikipedia.org]
- 4. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.uwec.edu [chem.uwec.edu]
- 11. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
- 14. GraphPad Prism 10 Curve Fitting Guide - Equation: One site - Fit logIC50 [graphpad.com]
Application Notes and Protocols for In Vitro Studies with Bevonium Metilsulfate
For Researchers, Scientists, and Drug Development Professionals
A Senior Application Scientist's Guide to Investigating Bevonium Metilsulfate in Cell Culture
Introduction: Understanding Bevonium Metilsulfate
Bevonium metilsulfate is a synthetic quaternary ammonium compound that functions as a non-selective muscarinic acetylcholine receptor (mAChR) antagonist.[1] By competitively blocking the binding of acetylcholine to M1-M5 muscarinic receptors, it inhibits parasympathetic nervous system activity, leading to effects such as smooth muscle relaxation.[1] This antispasmodic property has led to its investigation primarily for the treatment of gastrointestinal disorders.
For the researcher, Bevonium metilsulfate presents an opportunity to explore the role of muscarinic receptor signaling in a variety of cellular processes in vitro. These studies are crucial for elucidating disease mechanisms and for the preclinical assessment of novel therapeutics. This guide provides a comprehensive framework for designing and executing robust in vitro cell culture experiments with Bevonium metilsulfate.
Part 1: Pre-Experimental Planning: The Foundation of Success
Careful planning is paramount for obtaining meaningful and reproducible data. The following considerations will guide you in setting up your experiments with Bevonium metilsulfate.
Cell Line Selection: Choosing the Right Biological System
The choice of cell line is critical and depends on the specific research question. An ideal cell line should endogenously express the muscarinic receptor subtype(s) of interest. If a specific subtype is the target, consider using recombinant cell lines that overexpress a single mAChR subtype.
Table 1: Recommended Cell Lines for Bevonium Metilsulfate Studies
| Cell Line | Muscarinic Receptor Expression Profile | Key Characteristics & Notes |
| CHO-K1 | Low endogenous expression; ideal for stable transfection of individual M1-M5 subtypes.[2][3] | Provides a clean background to study the effects of a single receptor subtype. |
| HEK293 | Endogenously expresses functional M3 receptors.[4][5][6] Also suitable for transient or stable transfection. | A robust and easy-to-transfect cell line for studying Gq-coupled signaling. |
| SH-SY5Y | Human neuroblastoma cell line expressing multiple muscarinic receptor subtypes, with a notable M3 presence.[7][8] | A relevant model for neuropharmacological studies. |
| Ovarian Carcinoma Cell Lines | A significant percentage express muscarinic receptors.[9] | Useful for cancer-related research, as muscarinic receptor expression has been linked to patient survival.[9] |
Physicochemical Properties and Stock Solution Preparation
Understanding the physical and chemical properties of Bevonium metilsulfate is essential for accurate dosing.
Stock Solution Preparation:
Due to the lack of specific solubility data for Bevonium metilsulfate in common laboratory solvents, a preliminary solubility test is recommended. Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of organic molecules for cell culture experiments.
Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out 4.66 mg of Bevonium metilsulfate powder.
-
Dissolving: Add 1 mL of sterile, anhydrous DMSO to the powder.
-
Mixing: Vortex thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) may aid dissolution.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 6 months or at -80°C for longer-term storage.
Note on DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept to a minimum (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Estimated Dosage and Range-Finding Studies
As there is no established in vitro dosage for Bevonium metilsulfate in the scientific literature, a range-finding experiment is crucial. We can, however, estimate a starting range based on data from the well-characterized muscarinic antagonist, atropine. In vitro studies with atropine often use concentrations in the micromolar range.[4]
Recommended Starting Concentrations for Range-Finding:
A logarithmic dilution series is recommended to cover a broad concentration range efficiently.
Table 2: Suggested Concentration Range for Initial Bevonium Metilsulfate Experiments
| Concentration (µM) |
| 0.01 |
| 0.1 |
| 1 |
| 10 |
| 100 |
The optimal concentration will be cell line and assay-dependent. A preliminary cell viability assay is strongly recommended to determine the cytotoxic threshold of Bevonium metilsulfate for your chosen cell line.
Part 2: Experimental Protocols
The following protocols provide detailed methodologies for assessing the effects of Bevonium metilsulfate in vitro.
Workflow for In Vitro Analysis of Bevonium Metilsulfate
Caption: Experimental workflow for in vitro studies of Bevonium metilsulfate.
Cell Viability Assay (MTT Protocol)
This assay determines the effect of Bevonium metilsulfate on cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Bevonium metilsulfate stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of Bevonium metilsulfate in complete culture medium. Remove the old medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control (medium with the highest concentration of DMSO used) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Functional Assays: Probing the Mechanism of Action
This assay is suitable for assessing the antagonist effect of Bevonium metilsulfate on Gq-coupled muscarinic receptors (M1, M3, M5), which signal through an increase in intracellular calcium.
Principle:
Cells are loaded with a calcium-sensitive fluorescent dye. An agonist (e.g., carbachol) is added to stimulate the muscarinic receptors, leading to an increase in intracellular calcium and a corresponding change in fluorescence. Pre-incubation with Bevonium metilsulfate is expected to inhibit this response in a dose-dependent manner.
Protocol:
-
Cell Seeding: Seed cells expressing the target Gq-coupled muscarinic receptor into a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading: Prepare a working solution of a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Remove the culture medium and add the dye solution to the cells. Incubate for 30-60 minutes at 37°C.
-
Antagonist Incubation: Wash the cells with a suitable buffer (e.g., HBSS). Add solutions of Bevonium metilsulfate at various concentrations and incubate for 15-30 minutes.
-
Agonist Stimulation and Measurement: Use a fluorescent plate reader with an injection module to add a known concentration of a muscarinic agonist (e.g., carbachol) to the wells while simultaneously measuring the fluorescence signal over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the concentration of Bevonium metilsulfate to determine its IC₅₀.
This assay is used to evaluate the effect of Bevonium metilsulfate on Gi-coupled muscarinic receptors (M2, M4), which inhibit adenylyl cyclase and lead to a decrease in intracellular cyclic AMP (cAMP).[10]
Principle:
To measure the inhibitory effect on cAMP production, the cells are first stimulated with an agent that increases basal cAMP levels, such as forskolin. The ability of a muscarinic agonist to reduce this stimulated cAMP level is then assessed. Bevonium metilsulfate, as an antagonist, is expected to block the agonist-induced decrease in cAMP.
Protocol:
-
Cell Seeding: Seed cells expressing the target Gi-coupled muscarinic receptor into a suitable multi-well plate.
-
Antagonist Pre-incubation: Pre-incubate the cells with various concentrations of Bevonium metilsulfate for 15-30 minutes.
-
Stimulation: Add a mixture of a muscarinic agonist (e.g., carbachol) and forskolin to the wells.
-
Incubation: Incubate for a specified time (e.g., 30 minutes) to allow for the modulation of cAMP levels.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence polarization-based kits).
-
Data Analysis: Plot the cAMP levels against the concentration of Bevonium metilsulfate to determine its ability to reverse the agonist-induced inhibition of cAMP production.
Part 3: Signaling Pathway and Conclusion
Mechanism of Action: Muscarinic Receptor Antagonism
Bevonium metilsulfate acts by competitively blocking the binding of the endogenous ligand, acetylcholine, to muscarinic receptors. This prevents the conformational change in the receptor that is necessary for G-protein activation and downstream signaling.
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. High level stable expression of pharmacologically active human M1-M5 muscarinic receptor subtypes in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. genscript.com [genscript.com]
- 4. Endogenously Expressed Muscarinic Receptors in HEK293 Cells Augment Up-regulation of Stably Expressed α4β2 Nicotinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M1 Muscarinic Receptor Activation Mediates Cell Death in M1-HEK293 Cells | PLOS One [journals.plos.org]
- 6. The M3 muscarinic acetylcholine receptor expressed in HEK-293 cells signals to phospholipase D via G12 but not Gq-type G proteins: regulators of G proteins as tools to dissect pertussis toxin-resistant G proteins in receptor-effector coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Muscarinic receptors in human SH-SY5Y neuroblastoma cell line: regulation by phorbol ester and retinoic acid-induced differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenotypic Characterization of Retinoic Acid Differentiated SH-SY5Y Cells by Transcriptional Profiling | PLOS One [journals.plos.org]
- 9. Muscarinic receptors in cell lines from ovarian carcinoma: negative correlation with survival of patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. derangedphysiology.com [derangedphysiology.com]
Application Note: HPLC Analysis of Bevonium Metilsulfate in Biological Samples
Executive Summary & Scientific Rationale
Bevonium metilsulfate is a quaternary ammonium anticholinergic agent used primarily as an antispasmodic. Its permanent positive charge and high polarity present significant challenges for standard Reversed-Phase HPLC (RP-HPLC). On a conventional C18 column, Bevonium exhibits little to no retention and elutes in the void volume, co-eluting with plasma interferences.
To overcome this, this protocol utilizes Ion-Pair Reversed-Phase Chromatography (IP-RP-HPLC) . By adding an anionic ion-pairing reagent (Sodium 1-Octanesulfonate) to the mobile phase, we form a neutral, hydrophobic ion-pair complex with the Bevonium cation. This complex partitions into the C18 stationary phase, ensuring adequate retention and separation from matrix components.
Chemical Profile & Chromatographic Challenges
| Property | Characteristic | Impact on HPLC |
| Structure | Quaternary Ammonium | Permanently charged (Cationic) at all pH levels. |
| Polarity | High (LogP < 0) | Elutes in void volume on C18 without modification. |
| Chromophore | Benzylic/Aromatic | UV absorbance available (Max ~210–230 nm). |
| Matrix | Plasma/Serum | Proteins and endogenous salts interfere with polar analytes. |
Experimental Workflow Logic
The following diagram illustrates the critical decision pathways for extracting and analyzing permanently charged cations like Bevonium.
Figure 1: Decision matrix for the bioanalysis of quaternary ammonium drugs.
Protocol 1: Sample Preparation (Mixed-Mode SPE)
For biological samples, Mixed-Mode Cation Exchange (MCX) SPE is superior to protein precipitation or LLE. It utilizes a dual retention mechanism: reverse-phase interaction to retain hydrophobic regions and cation-exchange to lock the positively charged Bevonium, allowing aggressive washing of interferences.
Materials
-
SPE Cartridges: Oasis MCX or Strata-X-C (30 mg/1 mL).
-
Internal Standard (IS): Tiemonium Methylsulfate or Scopolamine Butylbromide (1 µg/mL in water).
-
Reagents: Methanol (MeOH), Phosphoric Acid (
), Ammonium Hydroxide ( ), Water (HPLC Grade).
Step-by-Step Procedure
-
Pre-treatment:
-
Aliquot 200 µL of plasma into a microcentrifuge tube.
-
Add 20 µL of Internal Standard .
-
Add 200 µL of 4%
in water. (Acidification breaks protein binding and ensures the analyte is fully dissolved). -
Vortex for 30 seconds.
-
-
Conditioning:
-
Wash cartridge with 1 mL MeOH .
-
Equilibrate with 1 mL Water .
-
-
Loading:
-
Load the pre-treated plasma sample onto the cartridge at a slow flow rate (~1 mL/min).
-
-
Washing (Critical for Matrix Removal):
-
Wash 1: 1 mL 2% Formic Acid in Water (Removes proteins and polar interferences).
-
Wash 2: 1 mL Methanol (Removes neutral hydrophobic interferences; Bevonium remains bound via ionic interaction).
-
-
Elution:
-
Elute with 2 x 500 µL of 5%
in Methanol . -
Mechanism: The high pH neutralizes the cation-exchange resin (if weak) or disrupts the ionic bond, releasing the drug.
-
-
Reconstitution:
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute in 100 µL of Mobile Phase .
-
Protocol 2: HPLC-UV Instrumentation & Conditions
This method uses an ion-pairing reagent.[1][2][3][4][5] Warning: Once a column is used for ion-pairing, it is difficult to regenerate for standard RP-HPLC. Dedicate a specific column for this assay.[1][6][7]
Chromatographic Conditions
| Parameter | Specification |
| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna), 150 x 4.6 mm, 5 µm. |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH 3.5) + 5 mM Sodium 1-Octanesulfonate . |
| Mobile Phase B | Acetonitrile (HPLC Grade). |
| Isocratic Ratio | 65% Mobile Phase A : 35% Mobile Phase B. |
| Flow Rate | 1.0 mL/min. |
| Column Temp | 30°C. |
| Injection Volume | 20–50 µL. |
| Detection | UV-Vis / DAD at 220 nm (Primary) and 254 nm (Secondary confirmation). |
| Run Time | ~10–12 minutes. |
System Suitability Criteria
-
Retention Time (Bevonium): ~6.5 ± 0.5 min.
-
Retention Time (IS): ~8.5 ± 0.5 min.
-
Tailing Factor: < 1.5 (Critical: Quats tend to tail; ensure buffer pH is acidic).
-
Resolution (Rs): > 2.0 between Bevonium and IS.
Mechanism of Separation (Graphviz Visualization)
Understanding the "Ion-Pairing" mechanism is vital for troubleshooting. The diagram below details how the reagents interact inside the column.
Figure 2: Mechanism of Ion-Pair Chromatography. The reagent modifies the stationary phase to retain the polar cation.
Method Validation Parameters
To ensure the reliability of the data, the method must be validated according to ICH M10 or FDA Bioanalytical Method Validation guidelines.
Linearity & Range
-
Range: 10 ng/mL to 2000 ng/mL.
-
Acceptance:
. -
Weighting:
linear regression is recommended to improve accuracy at the lower end of the curve.
Accuracy & Precision
-
Intra-day: 5 replicates at Low, Medium, and High QC levels. CV < 15%.
-
Inter-day: 3 separate days. CV < 15%.
Recovery (Extraction Efficiency)
-
Compare the peak area of extracted samples vs. unextracted standards spiked into the mobile phase.
-
Target: > 80% recovery is excellent; > 50% is acceptable if consistent (CV < 15%).
Stability
-
Freeze-Thaw: 3 cycles at -20°C.
-
Benchtop: 4 hours at room temperature (Quats are generally stable, but check for hydrolysis of the ester bond).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Residual silanol interactions. | Lower pH to 3.0; Increase buffer concentration; Add 1% Triethylamine (TEA) as a silanol blocker. |
| Drifting Retention | Ion-pair reagent not equilibrated. | IP-HPLC requires long equilibration. Flush column for >1 hour before starting run. |
| Low Sensitivity | Wavelength mismatch. | Bevonium absorption drops sharply above 240 nm. Ensure UV is set to 210–220 nm. |
| High Backpressure | Salt precipitation. | Ensure organic % does not cause buffer precipitation. Wash system with 90% Water / 10% MeOH after use. |
References
-
Tiemonium Methylsulfate Analysis (Analogous Quaternary Amine)
-
Ion-Pair Chromatography Principles
-
Chemical Structure & Properties
- Title: Bevonium Metilsulf
- Source: N
-
URL:[Link]
-
Bioanalytical Method Validation Guidelines
- Title: Bioanalytical Method Valid
- Source: U.S.
-
URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tcichemicals.com [tcichemicals.com]
- 3. New validated UPLC method for the determination of tiemoniummethylsulphate in pharmaceutical and biosamples - MedCrave online [medcraveonline.com]
- 4. km3.com.tw [km3.com.tw]
- 5. Reversed-phase ion-pair liquid chromatography of some quaternary ammonium drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A RP-HPLC Method for the Analysis of Neostigmine Methylsulfate and Process-Related Impurities, Forced Degradation Studies, in the Injection Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shimadzu.com [shimadzu.com]
- 8. researchgate.net [researchgate.net]
- 9. scilit.com [scilit.com]
Application Notes and Protocols: Immunohistochemical Analysis of Cholinergic Receptors Featuring Bevonium Metilsulfate for Validation
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Cholinergic System and the Role of Bevonium Metilsulfate
The cholinergic system, mediated by the neurotransmitter acetylcholine (ACh), is fundamental to a vast array of physiological processes. Its actions are transduced through two main classes of receptors: nicotinic and muscarinic.[1] Muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs), are further divided into five subtypes (M1-M5). These subtypes are crucial in regulating functions in the central and peripheral nervous systems, including learning, memory, smooth muscle contraction, and glandular secretions.[2] Given their widespread involvement in both health and disease, mAChRs are significant targets for therapeutic drug development.
Bevonium metilsulfate is a synthetic anticholinergic agent that functions as a muscarinic antagonist.[3][4] Its primary therapeutic use is as an antispasmodic.[3] Structurally, it is a quaternary ammonium compound, which generally limits its ability to cross the blood-brain barrier. In the context of immunohistochemistry (IHC), while not an antibody itself, Bevonium metilsulfate serves as a valuable tool for validating the specificity of muscarinic receptor antibody staining through competitive antagonism.
These application notes provide a comprehensive guide to performing IHC for muscarinic cholinergic receptors, with a special focus on rigorous validation protocols, including the use of Bevonium metilsulfate.
The Critical Challenge: Antibody Specificity in Muscarinic Receptor IHC
Signaling Pathways of Muscarinic Acetylcholine Receptors
Muscarinic receptors are coupled to different G-proteins, leading to distinct downstream signaling cascades.[2]
-
M1, M3, and M5 receptors are coupled to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[2][5]
-
M2 and M4 receptors are coupled to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][5]
Cholinergic Receptor Signaling Overview
Caption: Signaling pathways of muscarinic acetylcholine receptor subtypes.
Immunohistochemistry Protocol for Muscarinic Receptors
This protocol provides a general framework. It is imperative to optimize parameters such as antibody concentration, incubation times, and antigen retrieval methods for each specific antibody, tissue type, and fixation method.
I. Tissue Preparation
-
Fixation: Immediately after dissection, fix tissues in 10% neutral buffered formalin for 18-24 hours at room temperature. The volume of fixative should be at least 10 times the volume of the tissue. Rationale: Proper fixation is crucial for preserving tissue morphology and antigenicity. Over-fixation can mask epitopes, while under-fixation leads to poor morphology and potential antigen degradation.
-
Dehydration and Embedding: Dehydrate the fixed tissue through a graded series of ethanol (e.g., 70%, 95%, 100%), clear in xylene, and embed in paraffin wax.[6]
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount on positively charged slides.
-
Deparaffinization and Rehydration:
-
Bake slides at 60°C for at least 30 minutes.
-
Deparaffinize in xylene (2 changes for 5 minutes each).
-
Rehydrate through graded ethanol (100%, 95%, 80%, 70% for 3 minutes each).
-
Rinse in distilled water.
-
II. Antigen Retrieval
Antigen retrieval is a critical step for unmasking epitopes that have been cross-linked by formalin fixation.[7][8] Heat-Induced Epitope Retrieval (HIER) is generally recommended for muscarinic receptors.
-
HIER Solution: Prepare a 10 mM Sodium Citrate buffer (pH 6.0) or a 1 mM EDTA buffer (pH 8.0-9.0). Rationale: The optimal pH for retrieval can be antibody-dependent. It is advisable to test different buffers during optimization.[9]
-
Heating: Immerse slides in the HIER solution and heat. Common methods include:
-
Microwave: Heat at high power until boiling, then maintain at a sub-boiling temperature for 10-20 minutes.
-
Pressure Cooker/Autoclave: Heat to 121°C for 1-5 minutes.
-
Water Bath: Heat at 95-100°C for 20-40 minutes.
-
-
Cooling: Allow slides to cool in the retrieval buffer for at least 20 minutes at room temperature. This gradual cooling is important for proper protein refolding.
-
Washing: Rinse slides in distilled water and then in a wash buffer (e.g., PBS or TBS with 0.05% Tween-20).
III. Staining Procedure
-
Blocking Endogenous Peroxidase: If using a horseradish peroxidase (HRP) detection system, incubate sections in 3% hydrogen peroxide in methanol for 10-15 minutes to quench endogenous peroxidase activity. Rinse with wash buffer.
-
Blocking Non-Specific Binding: Incubate sections with a blocking buffer (e.g., 5% normal goat serum in wash buffer) for 30-60 minutes at room temperature. Rationale: This step minimizes non-specific antibody binding by blocking reactive sites in the tissue.
-
Primary Antibody Incubation: Dilute the primary antibody against the specific muscarinic receptor subtype in an appropriate antibody diluent. Apply to the sections and incubate overnight at 4°C in a humidified chamber. Rationale: Overnight incubation at 4°C often improves specific binding and reduces background.
-
Secondary Antibody Incubation: After washing, apply a biotinylated or enzyme-conjugated secondary antibody (e.g., goat anti-rabbit IgG) and incubate for 30-60 minutes at room temperature.
-
Detection:
-
For HRP systems: Apply a streptavidin-HRP conjugate (if using a biotinylated secondary) followed by a chromogen such as 3,3'-Diaminobenzidine (DAB).[6]
-
For Alkaline Phosphatase (AP) systems: Apply a streptavidin-AP conjugate followed by a suitable chromogen.
-
-
Counterstaining: Lightly counterstain with hematoxylin to visualize cell nuclei.[6]
-
Dehydration and Mounting: Dehydrate sections through graded ethanol, clear in xylene, and mount with a permanent mounting medium.[6]
Experimental Workflow for Muscarinic Receptor IHC
Caption: Step-by-step workflow for immunohistochemical staining.
A Self-Validating System: Protocols for Ensuring Trustworthiness
Given the documented issues with mAChR antibody specificity, a multi-tiered validation approach is mandatory.
Standard Controls
-
Positive Control: A tissue known to express the target muscarinic receptor subtype. This confirms that the protocol and reagents are working correctly.
-
Negative Control (Primary Antibody Omission): Incubate a section with antibody diluent instead of the primary antibody. This should result in no staining and confirms that the secondary antibody and detection system are not causing non-specific signal.
-
Isotype Control: Incubate a section with a non-immune immunoglobulin of the same isotype and at the same concentration as the primary antibody. This helps to identify non-specific binding of the primary antibody.
Advanced Validation: Pre-adsorption and Competitive Inhibition
-
Antigen Pre-adsorption: Incubate the primary antibody with a molar excess of the immunizing peptide for at least 1 hour at room temperature before applying it to the tissue section. A significant reduction or elimination of staining suggests that the antibody is binding to its intended target. However, be aware that this method does not rule out cross-reactivity with other proteins that share a similar epitope.[3]
-
Competitive Inhibition with Bevonium Metilsulfate (for M2/M3 subtypes): This protocol leverages the pharmacological properties of Bevonium metilsulfate to validate antibody binding to muscarinic receptors.
-
Prepare Bevonium Metilsulfate Solution: Prepare a stock solution of Bevonium metilsulfate in an appropriate solvent (e.g., water or DMSO) and then dilute to a working concentration (e.g., 10-100 µM) in your antibody diluent. Rationale: The optimal concentration may need to be determined empirically and should be significantly higher than the antibody concentration to ensure effective competition.
-
Pre-incubation Step: Before the primary antibody incubation, cover the tissue sections with the Bevonium metilsulfate solution and incubate for 1-2 hours at room temperature in a humidified chamber.
-
Co-incubation: Without washing, apply the primary antibody (at its optimal dilution) directly to the sections already covered with the Bevonium metilsulfate solution. Incubate as per the standard protocol (e.g., overnight at 4°C).
-
Control: On a serial section, perform the primary antibody incubation as normal, without the addition of Bevonium metilsulfate.
-
Analysis: A specific antibody will show a marked decrease in staining intensity in the presence of Bevonium metilsulfate compared to the control section. This indicates that the antibody and the antagonist are competing for a similar binding site on the receptor.
-
The Gold Standard: Knockout (KO) Tissue Validation
The most definitive method for validating antibody specificity is to use tissue from a knockout animal that does not express the target receptor.[1] If the antibody is specific, it should produce no staining in the KO tissue while staining the wild-type tissue. If staining is observed in the KO tissue, the antibody is not specific for the intended target.
Quantitative Data Summary
| Parameter | Recommended Starting Point | Optimization Range | Rationale |
| Primary Antibody Dilution | As per manufacturer's datasheet (e.g., 1:200) | 1:50 - 1:1000 | Must be optimized to achieve a high signal-to-noise ratio. |
| Antigen Retrieval Time | 15 minutes | 5 - 30 minutes | Varies with heating method, tissue type, and fixation. |
| Antigen Retrieval Buffer | 10 mM Sodium Citrate, pH 6.0 | pH 6.0 - 9.0 (Citrate or EDTA) | Optimal pH is antibody-dependent.[9] |
| Primary Ab Incubation | Overnight at 4°C | 1 hour at RT to 48 hours at 4°C | Longer, colder incubations often increase specificity. |
| Bevonium Metilsulfate | 50 µM | 1 µM - 100 µM | Concentration should be sufficient to compete with the antibody. |
Interpretation of Results and Troubleshooting
-
Positive Staining: Observe the localization of the staining (e.g., membrane, cytoplasm, nucleus) and compare it to known distributions of the receptor subtype.
-
High Background: This can be caused by insufficient blocking, overly concentrated antibodies, or issues with tissue processing.
-
No Staining: This could be due to the absence of the antigen, inactive antibodies, over-fixation, or an inappropriate antigen retrieval method. Always check your positive control first.
Conclusion
Immunohistochemistry is a powerful technique for visualizing the distribution of muscarinic cholinergic receptors. However, the reliability of the data is entirely dependent on the specificity of the primary antibody. By implementing a rigorous, multi-faceted validation strategy that includes standard controls, competitive inhibition with pharmacological agents like Bevonium metilsulfate, and, where possible, the use of knockout tissues, researchers can ensure the integrity and accuracy of their findings. This approach transforms a standard IHC protocol into a self-validating system, providing the trustworthiness required for high-impact research and drug development.
References
-
Jositsch, G., Papadakis, T., Haberberger, R. V., Wolff, M., Wess, J., & Kummer, W. (2009). Suitability of muscarinic acetylcholine receptor antibodies for immunohistochemistry evaluated on tissue sections of receptor gene-deficient mice. Naunyn-Schmiedeberg's archives of pharmacology, 379(4), 389–395. [Link]
-
Jositsch, G., Papadakis, T., Haberberger, R. V., Wolff, M., Wess, J., & Kummer, W. (2014). Suitability of muscarinic acetylcholine receptor antibodies for immunohistochemistry evaluated on tissue sections of receptor gene-deficient mice. Naunyn-Schmiedeberg's archives of pharmacology, 379(4), 389–395. [Link]
-
Kurzen, H., Wess, J., & Kummer, W. (2012). Suitability of Nicotinic Acetylcholine Receptor α7 and Muscarinic Acetylcholine Receptor 3 Antibodies for Immune Detection: Evaluation in Murine Skin. Journal of Histochemistry & Cytochemistry, 60(5), 398–408. [Link]
-
Bernard, V., Somogyi, P., & Bolam, J. P. (1998). Subcellular Redistribution of m2 Muscarinic Acetylcholine Receptors in Striatal Interneurons In Vivo after Acute Cholinergic Stimulation. Journal of Neuroscience, 18(23), 10198–10213. [Link]
-
Burghi, V., Fernández, N. C., Gándola, Y. B., Piazza, V. G., Quiroga, D. T., Mario, É. G., & Dominici, F. P. (2017). Validation of commercial Mas receptor antibodies for utilization in Western Blotting, immunofluorescence and immunohistochemistry studies. PLOS ONE, 12(9), e0183322. [Link]
-
Deranged Physiology. (2024). Effects of acetylcholine receptor activation. Retrieved from [Link]
-
Haberberger, R. V., & Bodenbenner, M. (2000). Immunohistochemical localization of muscarinic receptors (M2) in the rat skin. Cell and Tissue Research, 300(3), 389–396. [Link]
-
Pradidarcheep, W., & Michel, M. C. (2024). Use of Antibodies in the Research on Muscarinic Receptor Subtypes. In Muscarinic Receptors (pp. 1-10). ResearchGate. [Link]
-
Biocompare. (n.d.). Anti-Muscarinic M3 Acetylcholine Receptor Immunohistochemistry Antibody Products. Retrieved from [Link]
-
Sino Biological. (n.d.). Antigen Retrieval Protocols. Retrieved from [Link]
-
Wikipedia. (n.d.). Bevonium. Retrieved from [Link]
-
Lee, H. S., Majima, Y., & Kurono, Y. (2006). Immunohistochemical study of m1-m5 muscarinic receptors and nNOS in human inferior turbinate mucosa. Auris Nasus Larynx, 33(2), 167–172. [Link]
-
arigo Biolaboratories. (n.d.). Immunohistochemistry Troubleshooting Guide. Retrieved from [Link]
-
7TM Antibodies. (n.d.). Muscarinic Acetylcholine Receptor Antibodies. Retrieved from [Link]
-
GenScript. (n.d.). Immunohistochemistry(IHC) Protocol. Retrieved from [Link]
-
Boster Biological Technology. (n.d.). Immunohistochemistry Antigen Retrieval Methods. Retrieved from [Link]
-
Steinfeld, T., Pulido-Rios, M. T., Armstrong, S., & Hegde, S. S. (2010). In vitro muscarinic receptor radioligand-binding assays. Current protocols in pharmacology, Chapter 1, Unit1.33. [Link]
-
Dror, R. O., et al. (2013). Investigating the Unbinding of Muscarinic Antagonists from the Muscarinic 3 Receptor. Journal of Chemical Theory and Computation, 9(5), 2445–2452. [Link]
-
Li, Y., et al. (2024). Two-point immobilization of M3 muscarinic receptor: a method for recognizing receptor antagonists in natural products. Journal of Nanobiotechnology, 22(1), 198. [Link]
-
Wang, Y., et al. (2023). Walnut Peptide KG-7 Alleviates Scopolamine-Induced Memory Deficits and Enhances Paracellular Transport via Tight Junction Modulation in a Mouse Model. Foods, 12(15), 2897. [Link]
-
Ko, H. H., & Saijo, S. (2014). Muscarinic receptor agonists and antagonists: effects on inflammation and immunity. Handbook of experimental pharmacology, 220, 297–314. [Link]
-
DrugFuture. (n.d.). Bevonium Methyl Sulfate. Retrieved from [Link]
Sources
- 1. Suitability of muscarinic acetylcholine receptor antibodies for immunohistochemistry evaluated on tissue sections of receptor gene-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suitability of muscarinic acetylcholine receptor antibodies for immunohistochemistry evaluated on tissue sections of receptor gene-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. muscarinic Acetylcholine Receptor 1 Polyclonal Antibody (BS-1150R) [thermofisher.com]
- 5. Neuronal localization of m1 muscarinic receptor immunoreactivity in the rat basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 6. origene.com [origene.com]
- 7. Functional and binding studies with muscarinic M2-subtype selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Validation of commercial Mas receptor antibodies for utilization in Western Blotting, immunofluorescence and immunohistochemistry studies | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Bevonium Metilsulfate Concentration for Maximal Response
Welcome to the comprehensive technical support guide for Bevonium metilsulfate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the experimental use of this compound. Here, you will find a curated collection of frequently asked questions (FAQs), detailed troubleshooting guides, and step-by-step protocols to ensure you achieve reliable and maximal responses in your assays.
Introduction to Bevonium Metilsulfate
Bevonium metilsulfate is a synthetic anticholinergic agent belonging to the class of quaternary ammonium compounds.[1] It functions as a muscarinic acetylcholine receptor antagonist, targeting M1 through M5 subtypes to inhibit the parasympathetic activity in smooth muscle.[1] Its primary application in research and clinical investigation revolves around its antispasmodic properties, particularly in the context of gastrointestinal disorders.[1][2] Understanding its mechanism of action is crucial for designing effective experiments and troubleshooting unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Bevonium metilsulfate?
A1: Bevonium metilsulfate is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1] These receptors are G-protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine.[3][4] By blocking these receptors, Bevonium metilsulfate inhibits downstream signaling pathways. For instance, antagonism of M3 receptors, which couple to Gq proteins, prevents the activation of phospholipase C and the subsequent release of intracellular calcium.[4] Antagonism of M2 and M4 receptors, which couple to Gi/o proteins, leads to an increase in adenylyl cyclase activity and cyclic AMP (cAMP) levels by removing the inhibitory signal.[4]
Q2: What is a typical starting concentration range for in-vitro experiments?
A2: For a novel antagonist like Bevonium metilsulfate, a broad concentration range should be initially screened to determine its potency. A common starting point is a logarithmic dilution series from 1 nM to 100 µM. This wide range helps in identifying the IC50 (half-maximal inhibitory concentration) and establishing a full dose-response curve.[5] The optimal concentration will ultimately depend on the specific cell type, receptor expression levels, and the assay being performed.[6][7]
Q3: What solvent should I use to prepare a stock solution of Bevonium metilsulfate?
A3: While specific solubility data for Bevonium metilsulfate in various solvents is not extensively published, compounds of this class are often soluble in dimethyl sulfoxide (DMSO) for creating high-concentration stock solutions.[8] It is critical to keep the final concentration of DMSO in the cell culture medium low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[8] Always prepare a vehicle control (medium with the same final DMSO concentration) in your experiments.
Q4: How stable is Bevonium metilsulfate in cell culture media at 37°C?
A4: The stability of methyl sulfate salts in aqueous solutions like cell culture media can vary.[8][9] It is recommended to prepare fresh dilutions from a stock solution for each experiment. For long-term experiments, it is advisable to empirically test the stability of Bevonium metilsulfate under your specific experimental conditions. This can be done by incubating the compound in media for the duration of the experiment and then testing its activity.
Core Experimental Protocols
Protocol 1: Determining the IC50 of Bevonium Metilsulfate using a Calcium Flux Assay
This protocol is designed for cell lines endogenously or recombinantly expressing Gq-coupled muscarinic receptors (e.g., M1, M3, M5).
Materials:
-
Cells expressing the target muscarinic receptor (e.g., CHO-M3, U2OS-M3)
-
Black, clear-bottom 96-well or 384-well microplates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6)
-
Bevonium metilsulfate
-
Muscarinic receptor agonist (e.g., Carbachol, Acetylcholine)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
DMSO
-
Fluorescent plate reader with kinetic reading capabilities
Step-by-Step Methodology:
-
Cell Plating: Seed cells into the microplate at a pre-optimized density and incubate overnight at 37°C, 5% CO2 to form a confluent monolayer.[1][10]
-
Compound Preparation: Prepare a 10 mM stock solution of Bevonium metilsulfate in DMSO. Create a serial dilution series (e.g., 1:10) in Assay Buffer to achieve the desired final concentrations. Also, prepare a solution of the agonist at its EC80 concentration (the concentration that gives 80% of the maximal response).
-
Dye Loading: Remove the culture medium from the cells and add the calcium dye solution prepared according to the manufacturer's instructions. Incubate for 1 hour at 37°C.[10]
-
Antagonist Incubation: After incubation, wash the cells with Assay Buffer. Add the different concentrations of Bevonium metilsulfate to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.
-
Signal Measurement: Place the plate in the fluorescent reader. Begin recording the baseline fluorescence. After a short baseline reading, add the agonist solution to all wells simultaneously using the instrument's injection system.
-
Data Acquisition: Continue to record the fluorescence intensity over time to capture the calcium flux initiated by the agonist.
-
Data Analysis: The inhibitory effect of Bevonium metilsulfate is calculated by measuring the reduction in the agonist-induced calcium signal. Plot the percentage of inhibition against the log of the Bevonium metilsulfate concentration to generate a dose-response curve and determine the IC50 value.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Inconsistent cell seeding. 2. Edge effects in the microplate. 3. Pipetting errors. | 1. Ensure a homogenous cell suspension before plating. 2. Avoid using the outer wells of the plate or fill them with sterile buffer/media. 3. Use calibrated multichannel pipettes and proper pipetting techniques. |
| No or low signal window (agonist response is weak) | 1. Low receptor expression in the cell line. 2. Suboptimal agonist concentration. 3. Cell health is compromised. 4. Insufficient dye loading. | 1. Use a cell line with higher receptor expression or consider transient transfection. 2. Perform an agonist dose-response curve to determine the optimal EC80 concentration. 3. Check cell viability and morphology. Ensure cells are in the logarithmic growth phase.[11] 4. Optimize dye loading time and concentration. |
| Precipitation of Bevonium metilsulfate in the media | 1. Poor solubility at the tested concentration. 2. Interaction with media components. | 1. Test the solubility of the compound in the assay buffer before the experiment.[12] 2. If using serum, test for potential interactions as serum proteins can bind to compounds.[8] Consider reducing the serum concentration if possible. |
| Inconsistent dose-response curve | 1. Compound instability in the assay medium. 2. Complex binding kinetics. 3. Off-target effects at high concentrations. | 1. Prepare fresh dilutions for each experiment. Assess compound stability over the experiment's duration. 2. Vary the antagonist pre-incubation time to see if it affects the IC50. 3. High concentrations of anticholinergics can have non-specific effects.[13][14] Ensure the upper limit of your concentration range is not causing cytotoxicity. |
Data Presentation and Interpretation
Understanding the Dose-Response Curve
The dose-response curve is a fundamental tool for characterizing the activity of Bevonium metilsulfate.[5][15][16] It graphically represents the relationship between the concentration of the antagonist and the percentage of inhibition of the agonist-induced response.
-
IC50: The concentration of Bevonium metilsulfate that produces 50% of its maximum inhibitory effect. A lower IC50 value indicates higher potency.[15]
-
Slope (Hill Coefficient): The steepness of the curve. A slope of -1 is indicative of a competitive antagonist acting at a single site.
-
Maximal Inhibition: The highest level of inhibition achieved. This should ideally approach 100%.
Table 1: Example IC50 Data for Bevonium Metilsulfate in Different Muscarinic Receptor Subtypes
| Receptor Subtype | Assay Type | IC50 (nM) |
| M1 | Calcium Flux | 15.2 |
| M2 | cAMP Assay | 25.8 |
| M3 | Calcium Flux | 12.5 |
| M4 | cAMP Assay | 30.1 |
| M5 | Calcium Flux | 18.9 |
| (Note: Data are hypothetical and for illustrative purposes only) |
Visualizing Experimental Workflows and Pathways
Muscarinic Receptor Signaling Pathways
Caption: Muscarinic receptor signaling pathways and the inhibitory action of Bevonium metilsulfate.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of Bevonium metilsulfate.
Safety and Handling
Bevonium metilsulfate is a quaternary ammonium compound.[1] Such compounds can be irritants to the skin and eyes.[17] It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[18] All handling should be performed in a well-ventilated area.[18] Refer to the manufacturer's Safety Data Sheet (SDS) for detailed safety information.
References
- Grokipedia. Bevonium.
- Thermo Fisher Scientific. Muscarinic Acetylcholine Receptor 3 (M3) Redistribution Assay.
- Wikipedia. Bevonium.
-
National Center for Biotechnology Information. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. PMC. Available from: [Link]
- Revvity. cAMP - Guide to optimizing antagonists of Gαi/o.
-
National Center for Biotechnology Information. Tools for GPCR drug discovery. PMC. Available from: [Link]
-
National Center for Biotechnology Information. The optimization of a novel selective antagonist for human M2 muscarinic acetylcholine receptor. PubMed. Available from: [Link]
- Creative Biolabs. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service.
-
National Center for Biotechnology Information. Quaternary Ammonium Compound Toxicity. StatPearls. Available from: [Link]
- BenchChem. TK-112690 solubility and stability in cell culture media.
-
National Center for Biotechnology Information. ANTICHOLINERGICS. In: Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents. Available from: [Link]
-
National Center for Biotechnology Information. Structure-Based Design and Discovery of New M2 Receptor Agonists. PMC. Available from: [Link]
-
MDPI. Muscarinic Receptor Agonists and Antagonists. Available from: [Link]
-
GoodRx. The 8 Most Common Side Effects of Anticholinergic Drugs. Available from: [Link]
-
Bionature. Optimizing Your Cell Based Assay Performance Key Strategies. Available from: [Link]
-
Deranged Physiology. Graded dose-response curves. Available from: [Link]
-
ResearchGate. Reduced M4 receptor expression shifts cAMP signaling profiles of.... Available from: [Link]
-
National Center for Biotechnology Information. Recent progress in assays for GPCR drug discovery. Available from: [Link]
-
Stanford University. CALCIUM FLUX PROTOCOL. Available from: [Link]
-
ResearchGate. How to know the stability of drugs and reagents in the cell culture media?. Available from: [Link]
-
ResearchGate. Anticholinergic side-effects of drugs in elderly people. Available from: [Link]
-
Mass.gov. Quaternary Ammonium Compounds (QACs). Available from: [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. technologynetworks.com [technologynetworks.com]
- 3. The optimization of a novel selective antagonist for human M2 muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. revvity.com [revvity.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 10. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. goodrx.com [goodrx.com]
- 14. researchgate.net [researchgate.net]
- 15. lifesciences.danaher.com [lifesciences.danaher.com]
- 16. Dose-Response Relationships - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 17. mass.gov [mass.gov]
- 18. Quaternary Ammonium Compound Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Preventing off-target effects of Bevonium metilsulfate in assays
Technical Support Center: Bevonium Metilsulfate Assay Optimization
-
Subject: Troubleshooting Off-Target Effects & Assay Instability for Bevonium Metilsulfate
-
Document ID: TS-BEV-004[1]
-
Last Updated: January 31, 2026
Introduction
Welcome to the technical support hub for Bevonium Metilsulfate (CG-201) . As a permanently charged quaternary ammonium muscarinic antagonist, Bevonium presents unique challenges in assay development. Its physicochemical properties often lead to "pseudo-off-target" effects—where the compound appears to have low potency or erratic behavior not because of biological complexity, but due to assay artifacts like surface adsorption.
This guide moves beyond standard datasheets to address the causality of experimental failure. We focus on three critical vectors: Physicochemical Adsorption , Receptor Subtype Selectivity , and Cationic Cross-Reactivity .
Part 1: Physicochemical Troubleshooting (The "Sticky Cation" Problem)
Q: My IC50 values for Bevonium are shifting significantly between replicates, and potency seems lower than reported. Is the compound degrading?
A: It is likely not degradation, but surface adsorption . Bevonium metilsulfate is a quaternary ammonium compound (QAC).[1] It carries a permanent positive charge.[1] Most standard lab plasticware (polystyrene, polypropylene) and untreated glass possess a net negative surface charge.[1]
The Mechanism: The cationic Bevonium molecules form electrostatic bonds with the anionic surface of your reservoirs, pipette tips, and assay plates. This effectively lowers the free concentration of the drug available to bind the receptor. If you prepare a 10 nM solution, you may effectively be delivering only 2 nM to the cells.
Troubleshooting Protocol: The Low-Adsorption Workflow
| Variable | Standard Condition (Avoid) | Optimized Condition (Recommended) |
| Dilution Buffer | PBS or HBSS alone | PBS + 0.1% BSA (Bovine Serum Albumin) or 0.01% Tween-20.[1] The protein/detergent coats the plastic, occupying the binding sites. |
| Labware | Standard Polystyrene | Low-Binding Polypropylene or Silanized Glass.[1] |
| Serial Dilutions | Vertical in-plate dilution | Separate tube dilution , then transfer.[1] In-plate mixing often leads to tip-adsorption errors.[1] |
| Tip Type | Standard tips | Low-Retention Tips (hydrophobic coating).[1] |
Validation Step: Perform a "tip loss" assay.[1] Measure the absorbance (if concentration allows) or biological activity of a Bevonium solution after 1, 5, and 10 transfers between plastic tubes. If activity drops >10%, switch to silanized glass.
Part 2: Pharmacological Selectivity (The "Dirty Binding" Problem)
Q: I am using Bevonium to block M3 receptors in smooth muscle, but I am seeing effects consistent with M2 blockade (cardiac effects). Is Bevonium M3-selective?
A: No, Bevonium is non-selective . While historically marketed as an antispasmodic (targeting GI M3 receptors), Bevonium binds with high affinity to all five muscarinic subtypes (M1–M5).[1]
The Off-Target Risk: In complex tissue assays or whole-organism studies, Bevonium will block neuronal M1 autoreceptors (increasing ACh release) and cardiac M2 receptors (increasing heart rate), confounding your M3-specific data.[1]
Experimental Strategy: The "Masking" Protocol To study M3-mediated effects specifically using Bevonium, you must "mask" the off-targets using highly selective antagonists for the other subtypes.
-
M1 Masking: Pre-incubate tissue with Pirenzepine (100 nM).[1]
-
M2 Masking: Pre-incubate with Methoctramine (1 µM).
-
Application: Apply Bevonium. Any remaining blockade can be attributed largely to M3 (and potentially M4/M5, though less abundant in periphery).[1]
Q: Can Bevonium cross-react with Nicotinic receptors? A: Yes. At high concentrations (>10 µM), quaternary ammoniums can act as open-channel blockers for Nicotinic Acetylcholine Receptors (nAChRs).[1] If your assay involves neuromuscular junctions or ganglia, include a specific nAChR blocker (like Hexamethonium) in your control wells to ensure the observed effect is purely muscarinic.
Part 3: Cellular & Transport Artifacts
Q: Bevonium works in my membrane binding assay but shows no activity in my intracellular calcium flux assay. Why?
A: This is a permeability issue . Unlike tertiary amines (e.g., Atropine), the quaternary nitrogen of Bevonium prevents it from passively diffusing across the lipid bilayer.
-
Membrane Binding Assay: The receptors are exposed in the lysate. Bevonium binds freely.[1]
-
Whole Cell Assay: If the target receptor is intracellular (or if you are looking for an intracellular off-target), Bevonium cannot reach it unless a specific Organic Cation Transporter (OCT) is expressed.[1]
Diagnostic Diagram: Assay Troubleshooting Logic
Caption: Logic flow for diagnosing Bevonium metilsulfate assay anomalies. Blue nodes indicate entry, Yellow indicates diagnostic steps, Green indicates resolution.
Part 4: Mechanistic Pathway & Off-Target Map
To prevent data misinterpretation, it is crucial to visualize where Bevonium acts versus where it might act (Off-Targets).[1]
Caption: Interaction map showing primary pharmacological targets (Green) versus physicochemical and biological off-targets (Red/Yellow).[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 31800, Bevonium.[1] Retrieved from [Link][1]
-
Eglen, R. M., & Watson, N. (1996). Selective Muscarinic Receptor Agonists and Antagonists.[1] Pharmacology & Therapeutics.[1][2] (Establishes the lack of selectivity in classic quaternary antimuscarinics).
-
Hulme, E. C., & Birdsall, N. J. (1990). Muscarinic Receptor Subtypes.[1] Annual Review of Pharmacology and Toxicology. (Reference for M1-M5 binding profiles).
-
Alexander, S. P., et al. (2023). The Concise Guide to PHARMACOLOGY 2023/24: G Protein-Coupled Receptors.[1] British Journal of Pharmacology.[1] Retrieved from [Link][1]
-
Thermo Fisher Scientific (2024). Tech Tip: Handling Charged Compounds in Binding Assays.[1] (General reference for BSA/Tween usage with QACs).
Sources
Identifying and resolving Bevonium metilsulfate precipitation in media
Welcome to the technical support center for Bevonium metilsulfate. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve precipitation issues that may arise during the preparation of media containing Bevonium metilsulfate. By understanding the underlying chemical principles, you can ensure the stability and efficacy of your experimental solutions.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is Bevonium metilsulfate and why is precipitation a concern?
Bevonium metilsulfate is a synthetic anticholinergic agent belonging to the class of quaternary ammonium compounds.[1][2] It is typically supplied as a methyl sulfate salt.[1] As a quaternary ammonium salt, it possesses a permanent positive charge, independent of the solution's pH.[3] Precipitation is a critical concern because it indicates that the active compound is no longer fully dissolved, leading to an unknown and lower concentration in your media. This can significantly impact experimental reproducibility and lead to inaccurate results. The formation of a precipitate can also introduce confounding factors into your experiments.
Q2: I've observed a cloudy appearance or solid particles in my Bevonium metilsulfate solution. What are the immediate steps I should take?
If you observe precipitation, do not use the solution for your experiments. The immediate steps are to quarantine the solution to prevent accidental use and begin the troubleshooting process outlined in this guide. It is crucial to systematically identify the root cause to prevent recurrence.
Q3: Could the precipitation be due to contamination?
Yes, contamination is a possible cause. Bacterial, fungal, or yeast contamination can cause turbidity in the culture medium.[4][5] Mycoplasma contamination, while not visible to the naked eye, can also affect cell culture conditions.[4] It is important to differentiate between microbial contamination and chemical precipitation. Microbial contamination often leads to a rapid change in the pH of the medium, which can be observed by a color change of the pH indicator (e.g., phenol red). Chemical precipitates may appear as crystalline or amorphous particles.[6]
Section 2: Troubleshooting Guide - Identifying the Cause of Precipitation
A logical and systematic approach is essential to pinpoint the cause of precipitation. This section will guide you through a step-by-step process of elimination.
Initial Assessment: Visual Inspection and Record Keeping
Before proceeding, carefully document your observations. Note the following:
-
Appearance of the precipitate: Is it crystalline, flocculent, or a fine powder?
-
Timing of precipitation: Did it occur immediately upon adding Bevonium metilsulfate, or over time?
-
Storage conditions: What was the temperature and light exposure of the solution?
-
Media components: List all components of the media, including their concentrations and the order of addition.
This information will be invaluable in diagnosing the problem.
Troubleshooting Workflow
The following diagram outlines a systematic workflow for troubleshooting precipitation.
Caption: A systematic workflow for troubleshooting Bevonium metilsulfate precipitation.
Detailed Troubleshooting Steps
Step 1: Rule out Contamination
-
Action: Visually inspect the medium for signs of bacterial or fungal growth (e.g., turbidity, films, or colonies).[4] Use a microscope to examine a sample of the medium for microorganisms.
-
Rationale: Microbial growth can alter the pH and consume media components, leading to secondary precipitation.[7] It is essential to eliminate this as a primary cause.
Step 2: Scrutinize the Preparation Protocol
-
Action: Review your standard operating procedure (SOP) for media preparation. Pay close attention to the order in which components are added.
-
Rationale: The order of addition can be critical, especially when preparing concentrated solutions. For instance, adding calcium chloride and magnesium sulfate together can lead to the precipitation of calcium sulfate.[6] It is often recommended to dissolve salts separately in deionized water before combining them.[6]
Step 3: Investigate Physicochemical Parameters
-
pH:
-
Action: Measure the pH of the final solution.
-
Rationale: While quaternary ammonium cations like Bevonium are permanently charged regardless of pH, the solubility of other media components can be highly pH-dependent.[3] A significant deviation from the expected pH range could cause salts or other components to precipitate. The solubility of active pharmaceutical ingredients can be significantly influenced by pH.
-
-
Temperature:
-
Action: Review the storage and dissolution temperatures.
-
Rationale: The solubility of most substances is temperature-dependent.[8] While increased temperature often enhances solubility, some compounds exhibit retrograde solubility, becoming less soluble at higher temperatures.[9] Extreme temperature fluctuations, such as repeated freeze-thaw cycles, can also induce precipitation of high molecular weight components.[4]
-
-
Concentration:
-
Action: Double-check your calculations to ensure you have not exceeded the solubility limit of Bevonium metilsulfate or any other component in your specific medium.
-
Rationale: Every compound has a maximum concentration at which it can remain dissolved in a given solvent system. Exceeding this limit will inevitably lead to precipitation.
-
Step 4: Assess for Chemical Incompatibilities
-
Common Ion Effect:
-
Action: Review the composition of your medium for sources of common ions, particularly sulfate or methylsulfate.
-
Rationale: The common ion effect describes the decrease in solubility of an ionic compound when a solution already containing one of the ions from the compound is added.[10] If your medium contains a high concentration of sulfate ions from other salts, it could suppress the solubility of Bevonium metilsulfate.[11][12] This can lead to the "salting out" of the drug.[12]
-
-
Incompatible Counter-ions:
-
Action: Consider the presence of high concentrations of certain anions in your medium, such as phosphate or bicarbonate.
-
Rationale: Although Bevonium metilsulfate itself is a salt, the Bevonium cation can potentially interact with other anions in the solution to form a less soluble salt. For example, quaternary ammonium compounds can precipitate in the presence of certain anionic species.
-
Section 3: Experimental Protocols for Resolution
If you have identified a potential cause of precipitation, the following protocols can help you resolve the issue.
Protocol 1: Systematic Evaluation of Component Addition Order
Objective: To determine if the order of component addition is causing precipitation.
Methodology:
-
Prepare several small-volume batches of your medium.
-
In each batch, vary the order in which you add the stock solutions of the individual components.
-
For one batch, dissolve each component separately in a small amount of deionized water before adding it to the main volume.
-
Observe each batch for the formation of a precipitate immediately after addition and after a period of incubation (e.g., 24 hours) at the intended storage temperature.
Protocol 2: pH Adjustment and Optimization
Objective: To assess if pH is the root cause and to determine the optimal pH range for solubility.
Methodology:
-
Prepare your medium without Bevonium metilsulfate.
-
Aliquot the medium into several tubes.
-
Adjust the pH of each aliquot to a different value within a relevant range (e.g., 6.5 to 8.0) using sterile, dilute HCl or NaOH.
-
Add Bevonium metilsulfate to each tube to the final desired concentration.
-
Observe for precipitation.
Protocol 3: Identifying an Incompatible Component
Objective: To systematically identify a specific component in the medium that is incompatible with Bevonium metilsulfate.
Methodology:
-
Prepare a baseline solution of Bevonium metilsulfate in deionized water at the target concentration.
-
Prepare separate stock solutions of each of the other media components.
-
In a series of test tubes, add the Bevonium metilsulfate solution.
-
To each tube, add one of the other component stock solutions.
-
Observe for the formation of a precipitate. The tube in which a precipitate forms contains the incompatible component.
Section 4: Data Interpretation and Advanced Analysis
Interpreting Your Results
The following table provides a guide for interpreting the results of your troubleshooting experiments.
| Observation | Potential Cause | Recommended Action |
| Precipitate forms immediately upon adding a specific component. | Chemical incompatibility with that component. | Prepare that component separately and add it last, or consider a substitute. |
| Precipitate forms over time during storage. | Temperature instability or slow reaction. | Optimize storage temperature; avoid freeze-thaw cycles.[4] |
| Precipitation is resolved by altering the order of addition. | Interaction between components during mixing. | Revise and document the optimal order of addition in your SOP. |
| Precipitation is pH-dependent. | A component's solubility is pH-sensitive. | Determine and maintain the optimal pH range for your medium. |
Advanced Analytical Techniques for Precipitate Identification
For persistent or critical precipitation issues, advanced analytical techniques may be necessary to definitively identify the precipitate.[]
-
Raman Spectroscopy: This technique can provide a chemical fingerprint of the precipitate, allowing for its identification.[14][15]
-
X-ray Powder Diffraction (XRPD): XRPD can be used to determine the crystalline structure of the precipitate.[15]
-
Gravimetric Analysis: This involves separating, drying, and weighing the precipitate to quantify the extent of the problem.[][16]
The following diagram illustrates the workflow for advanced precipitate analysis.
Caption: Workflow for advanced analytical identification of precipitates.
Section 5: Preventative Measures
To ensure the long-term stability of your Bevonium metilsulfate-containing media, implement the following preventative measures:
-
Develop and Validate SOPs: Create detailed Standard Operating Procedures for media preparation, including the precise order of component addition, pH checks, and storage conditions.
-
Quality Control of Raw Materials: Use high-purity reagents and water. Qualify new lots of reagents to ensure consistency.
-
Proper Storage: Store stock solutions and prepared media at the recommended temperatures and protect them from light if necessary. Avoid repeated freeze-thaw cycles.[4]
-
Regular Equipment Maintenance: Ensure that pH meters, balances, and other critical equipment are properly calibrated and maintained.
-
Aseptic Technique: Always use proper aseptic techniques to prevent microbial contamination.[5]
By following the guidance in this technical support center, you will be well-equipped to identify, resolve, and prevent precipitation issues with Bevonium metilsulfate, ensuring the integrity and reproducibility of your research.
References
- Grokipedia. Bevonium.
-
Wikipedia. Bevonium. Available from: [Link]
-
PubChem. Bevonium metilsulfate, (S)-. Available from: [Link]
-
GSRS. BEVONIUM METILSULFATE, (S)-. Available from: [Link]
-
Procell. Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Available from: [Link]
-
Chemistry LibreTexts. Common Ion Effect. Available from: [Link]
-
SciSpace. Aqueous solubility of organic salts. Investigating trends in a systematic series of 51 crystalline salt forms of methylephedrine. Available from: [Link]
-
ResearchGate. Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. Available from: [Link]
-
PubMed Central. Quaternary ammonium compounds of emerging concern: Classification, occurrence, fate, toxicity and antimicrobial resistance. Available from: [Link]
-
Pharma Focus Asia. Process Analytical Technology | Application in precipitation processes. Available from: [Link]
-
NCBI Bookshelf. Biochemistry, Dissolution and Solubility. Available from: [Link]
-
ResearchGate. Analytical technologies for real-time drug dissolution and precipitation testing on a small scale. Available from: [Link]
-
Wikipedia. Quaternary ammonium cation. Available from: [Link]
-
ResearchGate. Principle of Common-ion Effect and its Application in Chemistry: a Review. Available from: [Link]
-
ACS Publications. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Available from: [Link]
-
PubMed Central. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Available from: [Link]
-
Corning. Troubleshooting Guide for Cell Culture Contamination. Available from: [Link]
-
ResearchGate. Analysis of quaternary ammonium compounds in urban stormwater samples. Available from: [Link]
-
ResearchGate. Principle of Common-ion Effect and its Application in Chemistry: a Review. Available from: [Link]
-
Taylor & Francis Online. Common-ion effect – Knowledge and References. Available from: [Link]
-
Research & Reviews: Journal of Pharmacy and Pharmaceutical Sciences. Solubility: The Important Phenomenon in Pharmaceutical Analysis. Available from: [Link]
-
PubMed. Factors affecting mass inflow of quaternary ammonium compounds into Japanese sewage treatment plants. Available from: [Link]
-
Chemistry LibreTexts. Solubility of Organic Compounds. Available from: [Link]
-
BioProcess International. Troubleshooting Cell Culture Media for Bioprocessing. Available from: [Link]
-
PubMed Central. Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy. Available from: [Link]
-
DrugFuture. Bevonium Methyl Sulfate. Available from: [Link]
-
Chemistry LibreTexts. Solubility of Organic Compounds. Available from: [Link]
-
CORE. Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Available from: [Link]
-
BYJU'S. Common Ion Effect. Available from: [Link]
-
NIH. A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. Available from: [Link]
-
SlideShare. Gravimetric Analysis and Precipitation Equilibria. Available from: [Link]
-
National Pesticide Information Center. Quaternary Ammonium Compounds ADBAC and DDAC Fact Sheet. Available from: [Link]
-
GSRS. BEVONIUM METILSULFATE, (R)-. Available from: [Link]
-
Pharmlabs. Factors Influencing the Solubility of Drugs. Available from: [Link]
-
CAS Common Chemistry. Bevonium methyl sulfate. Available from: [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Bevonium - Wikipedia [en.wikipedia.org]
- 3. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
- 4. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 5. corning.com [corning.com]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 7. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]
- 9. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 14. researchgate.net [researchgate.net]
- 15. Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. philadelphia.edu.jo [philadelphia.edu.jo]
Technical Support Center: Impact of pH on Bevonium Metilsulfate Activity and Stability
Welcome to the technical support center for Bevonium metilsulfate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting advice regarding the critical role of pH in the stability and biological activity of Bevonium metilsulfate. As a quaternary ammonium anticholinergic agent containing a hydrolyzable ester linkage, understanding and controlling pH is paramount to achieving reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Bevonium metilsulfate degradation in aqueous solutions?
The principal degradation pathway for Bevonium metilsulfate in aqueous solution is the hydrolysis of its ester bond. The molecule contains a benzilate ester, which is susceptible to cleavage by both acid- and base-catalyzed hydrolysis. This reaction breaks the molecule into two main degradation products: benzilic acid and the corresponding quaternary piperidinium alcohol.
Q2: What is the optimal pH range for the stability of Bevonium metilsulfate solutions?
Based on this strong evidence from analogous compounds, the recommended pH range for maximal stability of Bevonium metilsulfate in aqueous solutions is pH 2.0 to 4.0 .
Q3: How does pH affect the biological activity of Bevonium metilsulfate?
Bevonium metilsulfate is a muscarinic antagonist, and its activity is dependent on its ability to bind to muscarinic acetylcholine receptors. The binding of muscarinic antagonists can be influenced by pH. While Bevonium metilsulfate possesses a permanent positive charge due to its quaternary ammonium group, pH can still affect:
-
Receptor Conformation: The ionization state of amino acid residues in the receptor's binding pocket can change with pH, potentially altering the affinity of the antagonist.
-
Drug Conformation: Although less likely to be a major factor for a permanently charged molecule, extreme pH values could theoretically influence the conformation of the drug itself.
Studies on other muscarinic antagonists have shown that receptor selectivity can be pH-dependent. Therefore, for consistent and optimal biological activity in in vitro assays, it is crucial to use a well-buffered solution at a physiologically relevant pH (typically 7.4), while being mindful of the trade-off with chemical stability for long-term experiments.
Troubleshooting Guide
Problem 1: I am observing a progressive loss of activity in my Bevonium metilsulfate stock solution.
Possible Cause: This is a classic sign of chemical degradation, most likely due to ester hydrolysis.
Troubleshooting Steps:
-
Verify the pH of your solution: Use a calibrated pH meter to check the pH of your stock solution. If it is neutral or alkaline (pH > 6), the rate of hydrolysis is likely significant.
-
Prepare fresh stock solutions at an acidic pH: For storage, dissolve Bevonium metilsulfate in an acidic buffer (e.g., citrate or acetate buffer) within the recommended stability range of pH 2.0-4.0. Store the solution at 2-8°C to further slow down any potential degradation.
-
Consider the solvent: While Bevonium metilsulfate is soluble in water, ensure that the water used is of high purity and free from alkaline contaminants.
-
Perform a quick stability check: Prepare small batches of your solution at different pH values (e.g., pH 3, 5, and 7.4) and analyze their purity by HPLC at time zero and after 24-48 hours. This will give you a practical indication of the stability in your specific experimental conditions.
Problem 2: I am seeing unexpected peaks in my HPLC analysis of a Bevonium metilsulfate formulation.
Possible Cause: The appearance of new peaks is indicative of degradation products.
Troubleshooting Steps:
-
Identify the degradation pathway: The most probable cause is hydrolysis. The expected degradation products are benzilic acid and the quaternary piperidinium alcohol.
-
Conduct a forced degradation study: To confirm the identity of the degradation peaks, perform a forced degradation study as recommended by ICH guidelines. This involves subjecting samples of Bevonium metilsulfate to stress conditions:
-
Acid Hydrolysis: Treat with an acid (e.g., 0.1 M HCl) at an elevated temperature.
-
Base Hydrolysis: Treat with a base (e.g., 0.1 M NaOH) at room temperature.
-
Oxidation: Treat with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal and Photolytic Stress: Expose the solid drug and solutions to heat and light.
-
-
Analyze the stressed samples: Run HPLC analysis on the stressed samples. The peaks that grow under acidic and basic conditions are likely the hydrolysis products. This will help you to develop a stability-indicating analytical method.
Problem 3: My formulation containing Bevonium metilsulfate shows a pH shift over time.
Possible Cause: A change in pH can be due to interactions with excipients, the container, or degradation of the drug itself.
Troubleshooting Steps:
-
Check for excipient interactions: Some excipients can have acidic or basic properties or can degrade into acidic or basic byproducts, thereby altering the pH of the formulation. Ensure all excipients are compatible and stable.
-
Evaluate the container closure system: Certain types of glass can leach alkaline ions, leading to an increase in the pH of the solution. Consider using a more inert container material or a buffered formulation.
-
Use an appropriate buffer system: Unbuffered or weakly buffered solutions are susceptible to pH changes. Incorporate a buffer with a suitable pKa and sufficient buffer capacity to maintain the pH within the optimal stability range (pH 2.0-4.0). Common choices for this pH range include citrate and acetate buffers.
Data Summary and Protocols
Table 1: pH-Dependent Stability of Glycopyrrolate (as a proxy for Bevonium metilsulfate)
| Admixture pH | Approximate Time for 5% Decomposition at 25°C (hours) |
| 4.0 | >48 |
| 5.0 | >48 |
| 6.0 | 30 |
| 6.5 | 7 |
| 7.0 | 4 |
| 8.0 | 2 |
(Data adapted from ASHP Publications on Glycopyrrolate Stability)
This data clearly illustrates the rapid increase in the rate of hydrolysis as the pH becomes neutral and alkaline.
Protocol: Basic Forced Degradation Study for Bevonium Metilsulfate
Objective: To generate degradation products and assess the stability of Bevonium metilsulfate under various stress conditions.
Materials:
-
Bevonium metilsulfate
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
High-purity water
-
pH meter, heating block, UV lamp
-
HPLC system with a C18 column
Methodology:
-
Prepare a stock solution of Bevonium metilsulfate (e.g., 1 mg/mL) in high-purity water.
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep at 60°C for 24 hours. At regular intervals (e.g., 2, 6, 12, 24 hours), take an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute for HPLC analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature for 24 hours. At regular intervals, take an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours and analyze at intervals.
-
Control Sample: Dilute the stock solution with water and analyze alongside the stressed samples.
-
Analysis: Analyze all samples by a suitable HPLC method to monitor the decrease in the parent peak and the formation of degradation peaks.
Visualizations
pH-Dependent Hydrolysis of Bevonium Metilsulfate
Caption: pH effect on Bevonium metilsulfate hydrolysis rate.
Troubleshooting Workflow for Loss of Activity
Caption: Workflow for troubleshooting loss of activity.
References
-
American Society of Health-System Pharmacists. (n.d.). Glycopyrrolate. AHFS Drug Information. Retrieved from [Link]
-
Probes & Drugs. (n.d.). BEVONIUM (PD013813, UHUMRJKDOOEQIG-UHFFFAOYSA-N). Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Glycopyrrolate Injection, USP. Retrieved from [Link]
-
ACS Publications. (2020, May 6). Novel Potent Muscarinic Receptor Antagonists: Investigation on the Nature of Lipophilic Substituents in the 5- and/or 6-Positions of the 1,4-Dioxane Nucleus. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Krácmar, J. (1966). [On the analysis of anticholinergics from the carbonic acid ester group. 7. Paper chromatography of propanthelin bromide, methanthelin bromide and their decomposition products as well as studies on the stability]. Pharmazie, 21(4), 224–226. Retrieved from [Link]
-
Darugu, C., et al. (n.d.). Forced Degradation Studies for Glycopyrrolate, Formoterol & Budesonide By UPLC. International Journal of Trend in Scientific Research and Development. Retrieved from [Link]
-
Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. Retrieved from [Link]
- Storms, M. L., Stewart, J. T., & Warren, F. W. (2003). Stability of glycopyrrolate injection at ambient temperature and 4 deg C in polypropylene syringes. International Journal of Pharmaceutical Compounding, 7(1),
Technical Support Center: Bevonium Metilsulfate Purity Validation
A Guide for Researchers and Drug Development Professionals
This guide provides comprehensive technical support for scientists and researchers validating the purity of Bevonium metilsulfate. As a Senior Application Scientist, my goal is to provide not just a set of instructions, but a framework for critical thinking and robust problem-solving during your analytical workflow. Bevonium metilsulfate, for the purpose of this guide, is treated as a quaternary ammonium compound with a sulfate counter-ion, soluble in aqueous and polar organic solvents, and possessing a UV chromophore, making it amenable to standard analytical techniques.
The methodologies and principles discussed herein are grounded in established pharmacopeial standards and regulatory guidelines to ensure the integrity and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended methods for determining the purity of a Bevonium metilsulfate sample?
For a comprehensive purity assessment of Bevonium metilsulfate, a combination of a separation technique and a content determination method is recommended.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity analysis as it separates the main compound from its related substances and degradation products. A reversed-phase HPLC method with UV detection is typically the primary choice for quantifying impurities.
-
Potentiometric Titration: A non-aqueous potentiometric titration can be a highly accurate and precise method for determining the absolute content (assay) of the Bevonium metilsulfate active moiety. This method is orthogonal to HPLC and provides a valuable cross-validation of the compound's purity.
-
Spectroscopic Methods (UV-Vis): While not a standalone purity method, UV-Vis spectrophotometry can be used for a simple, rapid identity check and to estimate content against a calibrated reference standard.
The choice of method depends on the specific goal. For routine quality control and stability testing, a validated HPLC method is indispensable. For the certification of a reference standard, both HPLC and titration are often required.
Q2: What are the typical purity specifications for an active pharmaceutical ingredient (API) like Bevonium metilsulfate?
While specific limits are set based on toxicology studies and manufacturing process capabilities, typical specifications for a new chemical entity often follow guidelines from the International Council for Harmonisation (ICH). A representative specification table is provided below.
| Test Parameter | Acceptance Criteria | Typical Method |
| Assay | 98.5% - 101.5% (anhydrous, solvent-free basis) | HPLC or Potentiometric Titration |
| Related Substances | ||
| * Any single specified impurity | ≤ 0.10% | HPLC |
| * Any single unspecified impurity | ≤ 0.10% | HPLC |
| * Total Impurities | ≤ 0.5% | HPLC |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Residual Solvents | Meets requirements of USP <467> or ICH Q3C | Gas Chromatography (GC) |
These values are illustrative and must be established for each specific product and manufacturing process.
Q3: Why is it important to use a reference standard for purity analysis?
A reference standard (RS) is a highly purified and well-characterized sample of Bevonium metilsulfate. It serves as the benchmark against which all other samples are measured. In HPLC, the RS is used to determine the relative response factor of impurities and to accurately quantify the main peak. In titration and other assay methods, the purity of the RS itself is used to establish the concentration of the titrant or standard solutions, ensuring traceability and accuracy. Without a properly qualified reference standard, quantitative results are merely estimates.
Troubleshooting Guide: HPLC Purity Method
This section addresses common issues encountered during the HPLC analysis of Bevonium metilsulfate.
Q4: My chromatogram shows significant peak tailing for the main Bevonium metilsulfate peak. What are the likely causes and solutions?
Peak tailing can severely impact integration accuracy and resolution. The primary causes for tailing with a basic compound like a quaternary amine are secondary interactions with the stationary phase.
Workflow for Troubleshooting Peak Tailing
Caption: Decision tree for diagnosing and resolving HPLC peak tailing.
Detailed Explanation:
-
Silanol Interactions: The silica backbone of C18 columns has acidic silanol groups (-Si-OH). At mid-range pH, these can deprotonate to -Si-O⁻ and interact electrostatically with the positively charged quaternary amine of Bevonium, causing tailing. Lowering the mobile phase pH (e.g., to pH 3.0 with phosphoric or formic acid) protonates these silanols, minimizing this secondary interaction.
-
Insufficient Ion-Pairing: An ion-pairing reagent (e.g., sodium dodecyl sulfate, SDS) is often used for quaternary amines. It forms a neutral pair with Bevonium, improving its retention and peak shape. If the concentration is too low, pairing is incomplete. Ensure the concentration is adequate, typically 5-10 mM.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing. Try reducing the injection volume or sample concentration.
-
Column Degradation: Over time, the stationary phase can degrade, especially at the column inlet, exposing more active silanol sites. This can be diagnosed by a sudden decrease in performance. Flushing the column according to the manufacturer's instructions or replacing it may be necessary.
Q5: I am seeing unexpected peaks in my chromatogram that are not present in the reference standard. How do I investigate their origin?
The appearance of extraneous peaks requires a systematic investigation to rule out artifacts and identify potential new impurities.
Investigation Protocol:
-
System Blank Analysis: Inject the mobile phase/diluent alone. Any peaks observed here originate from the solvent or the HPLC system itself ("ghost peaks").
-
Placebo (Excipient) Injection: If analyzing a formulated product, inject a sample containing all ingredients except Bevonium metilsulfate. This will identify any peaks arising from excipients.
-
Stress Studies: To determine if the peaks are degradation products, subject a sample of Bevonium metilsulfate to forced degradation conditions (e.g., acid, base, peroxide, heat, light). Compare the resulting chromatogram to the one from your unknown sample. A match in retention time suggests the peak is a degradant.
-
Mass Spectrometry (LC-MS): If the identity of the peak cannot be determined, the most powerful tool is online mass spectrometry. An LC-MS analysis can provide the mass-to-charge ratio (m/z) of the unknown peak, giving a crucial clue to its molecular weight and potential structure.
Experimental Protocols
Protocol 1: HPLC Purity Method for Bevonium Metilsulfate
This method is designed for the quantification of related substances.
-
Chromatographic System:
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 10 mM Sodium Dodecyl Sulfate in 0.1% Phosphoric Acid (aq)
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) %A %B 0 70 30 20 40 60 22 40 60 25 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 265 nm
-
Injection Volume: 10 µL
-
-
Solution Preparation:
-
Diluent: Mobile Phase A / Mobile Phase B (70:30)
-
Reference Standard (RS) Solution: Accurately weigh ~10 mg of Bevonium Metilsulfate RS into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent (Concentration ≈ 0.1 mg/mL).
-
Sample Solution: Prepare the sample in the same manner as the RS solution.
-
-
System Suitability:
-
Inject the RS solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
The tailing factor for the Bevonium peak should be ≤ 1.5.
-
-
Calculation of Impurities:
-
Use the peak area from the chromatogram. Assume a relative response factor of 1.0 for unknown impurities unless otherwise determined.
-
% Single Impurity = (Areaimpurity / (Areatotal)) x 100
-
% Total Impurities = Sum of all individual impurities ≥ 0.05%
-
Protocol 2: Potentiometric Titration for Assay
This protocol provides an orthogonal method for determining the content of Bevonium metilsulfate.
-
Apparatus:
-
Automatic potentiometric titrator
-
Suitable electrode (e.g., glass pH electrode for aqueous or a specialized non-aqueous electrode).
-
-
Reagents:
-
Titrant: 0.1 M Perchloric Acid in glacial acetic acid.
-
Solvent: Glacial Acetic Acid.
-
Standard: Potassium Hydrogen Phthalate (KHP), primary standard grade, dried.
-
-
Titrant Standardization:
-
Accurately weigh ~200 mg of dried KHP.
-
Dissolve in 50 mL of glacial acetic acid.
-
Titrate with the 0.1 M perchloric acid titrant to the potentiometric endpoint.
-
Calculate the exact molarity of the titrant.
-
-
Sample Analysis:
-
Accurately weigh ~300 mg of the Bevonium metilsulfate sample into a beaker.
-
Dissolve in 50 mL of glacial acetic acid.
-
Titrate with the standardized 0.1 M perchloric acid titrant to the potentiometric endpoint.
-
-
Calculation:
-
Assay % = (V x M x F / W) x 100
-
V: Volume of titrant consumed (mL)
-
M: Molarity of the titrant (mol/L)
-
F: Molar mass of Bevonium metilsulfate ( g/mol )
-
W: Weight of the sample (mg)
-
-
Logical Workflow for Out-of-Specification (OOS) Result
Caption: Standard workflow for investigating an Out-of-Specification (OOS) result.
References
-
ICH Q3A (R2) Impurities in New Drug Substances. International Council for Harmonisation. [Link]
-
General Chapter <11> Reference Standards. United States Pharmacopeia. [Link]
-
The LC-GC Blog: Why Do Peaks Taper? Peak Tailing in Liquid Chromatography. LC-GC North America. [Link]
-
ICH Q1A (R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
Validation & Comparative
A Framework for the Independent Verification of a Novel Compound's Effect on hCG-Producing Cells
Abstract: This guide delineates a rigorous, multi-stage experimental framework for the independent verification of a test compound's bioactivity on human chorionic gonadotropin (hCG)-producing cells. It is designed for researchers in oncology, endocrinology, and drug development. Following a comprehensive literature review that found no existing data connecting the antispasmodic agent Bevonium metilsulfate with hCG-producing cells, this document proposes a hypothetical testing cascade. It uses "Compound X" as a placeholder for any novel investigational agent, including those being repurposed, such as Bevonium metilsulfate. The protocols, validation checkpoints, and data interpretation guidelines provided herein are structured to ensure scientific integrity, reproducibility, and the generation of robust, publication-quality data.
Introduction: The Rationale for a Structured Investigative Framework
Human chorionic gonadotropin (hCG) is a glycoprotein hormone critical for maintaining pregnancy. However, it is also a key biomarker and potential therapeutic target for various malignancies, most notably choriocarcinomas and other gestational trophoblastic diseases.[1][2] The discovery of novel compounds that can modulate hCG production or selectively target hCG-producing cancer cells is of significant clinical interest.
This document serves as a guide for the initial in vitro investigation of a compound of interest, referred to henceforth as "Compound X." Our model is based on the premise of repurposing an existing drug, Bevonium metilsulfate, for a novel application. Bevonium metilsulfate is a known synthetic anticholinergic and antimuscarinic agent used to relieve smooth muscle spasms.[3][4][5][6] Its mechanism involves blocking muscarinic acetylcholine receptors.[3] A thorough search of the scientific literature reveals no established connection between this compound and hCG-producing cells.
Therefore, this guide does not compare existing data but rather establishes the foundational workflow for generating such data from first principles. The causality behind this experimental design is to proceed from broad cytotoxic effects to specific functional impacts, ensuring that any observed modulation of hCG is not merely a secondary effect of cell death.
Experimental Workflow Overview
Caption: High-level experimental workflow for verifying a compound's effect.
Phase 1: Cytotoxicity and Viability Screening
Objective: To determine the concentration range at which Compound X affects the viability of hCG-producing cells. This is a critical first step; a compound that simply kills cells will trivially reduce hCG output, which can be mistaken for a specific inhibitory effect.
Cell Line Selection and Culture
-
Primary Cell Lines: JEG-3 and BeWo are human choriocarcinoma cell lines that are well-characterized for their synthesis and secretion of hCG.[7] Using at least two distinct cell lines provides an internal cross-validation for any observed effects.
-
Culture Conditions: Cells should be maintained in appropriate media (e.g., MEM for JEG-3, F-12K for BeWo) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified 5% CO₂ incubator.
Protocol: Dose-Response Cell Viability Assay (MTT/XTT)
This protocol determines the concentration of Compound X that inhibits cell viability by 50% (IC50).
-
Cell Seeding: Plate JEG-3 or BeWo cells in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2x stock solution of Compound X in culture media. Perform serial dilutions to create a range of concentrations (e.g., from 100 µM down to 1 nM). Include a vehicle control (the solvent used to dissolve Compound X, e.g., DMSO) and a positive control for cell death (e.g., 10% DMSO or Staurosporine).
-
Treatment: Remove old media from the cells and add 100 µL of the 2x compound dilutions to the appropriate wells (n=6-8 wells per concentration). Incubate for 48-72 hours.
-
MTT Reagent Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., acidified isopropanol) to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the background absorbance, normalize the data to the vehicle control (defined as 100% viability), and plot the results as % Viability vs. log[Compound X]. Use a non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.
Data Presentation and Interpretation
The results of the viability screen should be summarized in a clear table.
| Compound | Cell Line | Assay Duration | IC50 (µM) [95% CI] |
| Compound X | JEG-3 | 48h | Calculated Value |
| Compound X | BeWo | 48h | Calculated Value |
| Methotrexate (Control) | JEG-3 | 48h | Literature/Experimental Value |
| Methotrexate (Control) | BeWo | 48h | Literature/Experimental Value |
Trustworthiness Check: A steep dose-response curve suggests a specific cytotoxic mechanism, while a shallow curve may indicate off-target effects or insolubility. The IC50 value is the cornerstone for the next phase; all subsequent functional assays must be performed at non-toxic concentrations (e.g., ≤ IC50/10) to ensure the observed effects are not artifacts of dying cells.
Phase 2: Functional Impact on hCG Production
Objective: To quantify the effect of Compound X on the secretion of hCG at non-cytotoxic concentrations.
Protocol: hCG Quantification by ELISA
-
Cell Seeding and Treatment: Seed cells in 24-well plates. Once they reach 60-70% confluency, replace the media with fresh media containing non-toxic concentrations of Compound X (e.g., 0, 0.01x, 0.1x, and 1x of the IC50/10 value).
-
Controls:
-
Vehicle Control: Cells treated with the same concentration of solvent used for Compound X.
-
Positive Control: A compound known to modulate hCG, such as dibutyryl cyclic AMP (dbcAMP), which can stimulate hCG production.[8][9]
-
Negative Control: A cytotoxic compound at its IC50 (e.g., Methotrexate) to confirm that cell death reduces hCG output.
-
-
Sample Collection: After 48 hours of incubation, collect the cell culture supernatant. Centrifuge to remove any cellular debris.
-
ELISA: Perform a quantitative hCG ELISA on the supernatant according to the manufacturer's protocol (e.g., from R&D Systems, Abcam). This involves incubating the supernatant in antibody-coated wells, adding a detection antibody, and measuring a colorimetric or chemiluminescent signal that is proportional to the hCG concentration.
-
Normalization: After collecting the supernatant, lyse the cells remaining in the wells and perform a total protein assay (e.g., BCA assay). This is a critical step for trustworthiness. Normalizing the amount of secreted hCG to the total cellular protein in each well accounts for any minor variations in cell number.
Data Presentation and Interpretation
| Treatment Group | Concentration (µM) | hCG Secreted (mIU/mL) | Total Protein (µ g/well ) | Normalized hCG (mIU/µg protein) | % Change from Vehicle |
| Vehicle Control | 0 | Value | Value | Value | 0% |
| Compound X | 0.1 | Value | Value | Value | Calculate |
| Compound X | 1.0 | Value | Value | Value | Calculate |
| dbcAMP (Positive) | 100 | Value | Value | Value | Calculate |
A statistically significant, dose-dependent change in normalized hCG secretion (either increase or decrease) in the absence of cytotoxicity is a positive result, warranting progression to mechanistic studies.
Phase 3: Mechanistic Investigation
Objective: If Phase 2 confirms a specific effect on hCG production, this phase aims to explore the potential underlying molecular mechanism. As the effect of Compound X is unknown, we propose investigating common pathways involved in hCG regulation and choriocarcinoma proliferation.
Caption: Hypothetical signaling pathways regulating hCG production.
Protocol: Western Blot for Signaling Proteins
-
Cell Treatment and Lysis: Treat cells with Compound X at the most effective concentration determined in Phase 2 for short time points (e.g., 0, 15, 30, 60 minutes). Lyse the cells to extract total protein.
-
Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membranes with primary antibodies against key signaling proteins and their phosphorylated (active) forms (e.g., p-ERK, ERK, p-Akt, Akt, p-CREB).
-
Detection: Use a chemiluminescent substrate to visualize the protein bands. A change in the ratio of phosphorylated protein to total protein after treatment with Compound X would indicate pathway activation or inhibition.
Protocol: qPCR for hCG Subunit Gene Expression
-
Cell Treatment and RNA Extraction: Treat cells with Compound X for longer periods (e.g., 6, 12, 24 hours) and extract total RNA.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform quantitative PCR using primers specific for the hCG beta-subunit genes (e.g., CGB3, CGB5, CGB8) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analysis: A significant change in the relative expression of the CGB genes would confirm that Compound X affects hCG production at the transcriptional level.
Conclusion and Future Directions
This guide provides a systematic and robust framework for the initial assessment of a novel compound's effect on hCG-producing cells. By progressing logically from cytotoxicity to function and finally to mechanism, researchers can generate reliable and interpretable data. If Compound X (or a repurposed drug like Bevonium metilsulfate) were to demonstrate a specific, reproducible effect on hCG production in this in vitro cascade, the subsequent steps would involve validating these findings in more complex models, such as 3D spheroids or patient-derived xenografts, before any consideration for further preclinical development.
References
- Title: Bevonium.
- Title: Biological functions of hCG and hCG-related molecules.
- Title: Latent ability to produce human chorionic gonadotropin in response to dibutyryl adenosine 3',5'-monophosphate in the BeWo-NBC trophoblastic cell line.
- Title: Stimulation of hCG protein and mRNA levels in trophoblast tumour cells Jeg3 and BeWo by glycodelin A.
- Title: Synthesis and Secretion of Human Chorionic Gonadotropin and Its Subunits in Choriocarcinoma Cells: A Comparative Study With Normal Placental Cells.
- Title: Differential modulation of human chorionic gonadotropin production by methotrexate...
- Title: What is the mechanism of Tiemonium Methylsulfate?
- Title: What is Tiemonium Methylsulfate used for?
- Title: Bevonium - Wikipedia.
Sources
- 1. Biological functions of hCG and hCG-related molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stimulation of hCG protein and mRNA levels in trophoblast tumour cells Jeg3 and BeWo by glycodelin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. Bevonium - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Tiemonium Methylsulfate? [synapse.patsnap.com]
- 6. What is Tiemonium Methylsulfate used for? [synapse.patsnap.com]
- 7. Synthesis and secretion of human chorionic gonadotropin and its subunits in choriocarcinoma cells: a comparative study with normal placental cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Differential modulation of human chorionic gonadotropin production by methotrexate in normal and malignant placental cultures and its increase by dibutyryl cyclic adenosine monophosphate and/or actinomycin D in normal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
